(4-Fluorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190589 | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-14-2 | |
| Record name | 4-Fluorophenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(4-Fluorophenyl)hydrazine Hydrochloride (CAS 823-85-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)hydrazine hydrochloride , with the CAS number 823-85-8, is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility as a precursor for a variety of biologically active molecules, particularly in the synthesis of tryptamine (B22526) derivatives and other heterocyclic compounds, makes a thorough understanding of its properties and reactivity crucial for researchers and developers in these fields.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, applications, and relevant biological pathways associated with this compound hydrochloride.
Core Properties
This compound hydrochloride is a white to off-white or light red crystalline solid.[3][4] The presence of a fluorine atom on the phenyl ring can influence the metabolic stability and binding affinity of its derivatives, making it a valuable component in drug discovery.[1][5] Its hydrochloride salt form enhances stability and solubility, facilitating its use in various chemical reactions.[3][5]
Chemical and Physical Properties
The key chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 823-85-8 | [6] |
| Molecular Formula | C₆H₇FN₂·HCl | [7] |
| Molecular Weight | 162.59 g/mol | [8] |
| Appearance | White to off-white/light red crystalline solid/powder | [3][4] |
| Melting Point | 173 °C, 250 °C, 265 °C (dec.), 281-285 °C, ≥300 °C (lit.) | [6][9][10][11][12] |
| Boiling Point | 306 °C / 60 mmHg (lit.) | [9] |
| Flash Point | 140 °C (lit.) | [9] |
| Solubility | Soluble in water and various organic solvents like alcohol. | [3][13][14] |
| Purity | Typically ≥95%, ≥97% | [2][11] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of this compound hydrochloride.
| Spectroscopic Data | Interpretation | References |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.39 (s), 8.3 (br s), 7.14 (m), 7.09 (m) | [6] |
| IR Spectroscopy | Key absorptions are expected for N-H, C-H (aromatic), C=C (aromatic), and C-F stretching vibrations. Spectra are available as KBr disc or ATR. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₆H₇FN₂) at m/z 126. | [7] |
Synthesis Protocol
A common method for the synthesis of this compound hydrochloride involves the diazotization of 4-fluoroaniline (B128567) followed by reduction.
Experimental Protocol: Synthesis from 4-Fluoroaniline [4]
-
Diazotization:
-
Dissolve 4-fluoroaniline (127.6 g, 1 mol) in concentrated hydrochloric acid (293 mL).
-
Stir the mixture for 2 hours at room temperature.
-
Cool the solution to below 5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (72.5 g, 1.05 mol) in water (145 mL) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the reaction mixture to obtain the diazonium salt solution.
-
-
Reduction:
-
Prepare a solution of sodium bisulfite (NaHSO₃) (213.2 g, 2.05 mol) in water (500 mL).
-
Slowly add the bisulfite solution to the filtrate from the previous step, maintaining the temperature between 0-10 °C.
-
Adjust the pH to 6-7 using a 25% NaOH solution.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
-
Hydrolysis and Isolation:
-
Cool the mixture to room temperature.
-
Add concentrated hydrochloric acid (600 mL) dropwise.
-
Heat the mixture to 90-100 °C for 1 hour.
-
Cool the mixture to 10 °C.
-
Collect the precipitate by filtration to yield this compound hydrochloride as a light red solid.
-
Key Applications and Experimental Protocols
The primary application of this compound hydrochloride is in the Fischer indole (B1671886) synthesis to produce fluorinated indole derivatives.[15] These indoles are precursors to various pharmaceuticals, including tryptamines used in the treatment of migraines and cluster headaches.[1][2][4]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[15][16]
General Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
This compound hydrochloride is typically neutralized to the free base before reaction or used directly with an appropriate acid catalyst.
-
The this compound is reacted with an equimolar amount of an aldehyde or ketone in a suitable solvent such as ethanol (B145695) or acetic acid.
-
The mixture is often stirred at room temperature or gently heated to form the corresponding (4-fluorophenyl)hydrazone.
-
-
Cyclization:
-
An acid catalyst is added to the hydrazone. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[15][16]
-
The reaction mixture is heated, often to reflux, to induce a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and neutralized.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
-
References
- 1. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]
- 7. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 823-85-8|this compound hydrochloride| Ambeed [ambeed.com]
- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Tryptamine - Wikipedia [en.wikipedia.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
(4-Fluorophenyl)hydrazine synthesis from 4-fluoroaniline
An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)hydrazine from 4-fluoroaniline (B128567)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical intermediate in the synthesis of a wide array of pharmaceuticals, notably tryptamine-based drugs for migraine treatment, as well as agrochemicals and other specialty chemicals.[1][2] Its synthesis from the readily available precursor 4-fluoroaniline is a cornerstone reaction for medicinal and process chemists. This technical guide provides a comprehensive overview of the primary synthetic route, which involves a two-step process: the diazotization of 4-fluoroaniline followed by the reduction of the resulting diazonium salt. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow and chemical pathway.
Reaction Overview
The conversion of 4-fluoroaniline to this compound is typically achieved in high yields through a two-stage, one-pot synthesis. The overall transformation can be summarized as follows:
-
Diazotization: The primary amino group of 4-fluoroaniline is converted into a diazonium salt.[3][4] This reaction is conducted in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) using a nitrosating agent, most commonly sodium nitrite (B80452).[4][5][6] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[4]
-
Reduction: The intermediate 4-fluorobenzenediazonium (B14715802) chloride is then reduced to the corresponding hydrazine (B178648) derivative. Common reducing agents for this step include sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅).[7][8] The reaction is completed by heating, followed by acidic hydrolysis to yield the final product, which is typically isolated as its hydrochloride salt.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride from 4-fluoroaniline.
Caption: General workflow for the synthesis of this compound HCl.
Detailed Experimental Protocols
The following protocols are based on established laboratory procedures.
Protocol 3.1: Synthesis using Sodium Bisulfite Reduction
This procedure details the synthesis of this compound hydrochloride from 4-fluoroaniline.[2][7]
Materials:
-
4-fluoroaniline (127.6 g, 1.0 mol)
-
Concentrated Hydrochloric Acid (approx. 893 mL total)
-
Sodium Nitrite (NaNO₂, 72.5 g, 1.05 mol)
-
Sodium Bisulfite (NaHSO₃, 213.2 g, 2.05 mol)
-
25% Sodium Hydroxide (B78521) (NaOH) solution
-
Deionized Water
Procedure:
-
Preparation of Amine Salt: In a suitable reaction vessel, dissolve 4-fluoroaniline (127.6 g) in concentrated hydrochloric acid (293 mL) and stir for 2 hours at room temperature.[2][7]
-
Diazotization: Cool the solution from Step 1 to below 5 °C using an ice bath. Separately, prepare a solution of sodium nitrite (72.5 g) in water (145 mL). Slowly add the sodium nitrite solution dropwise to the 4-fluoroaniline hydrochloride solution, ensuring the temperature is maintained below 5 °C.[2][7] After the addition is complete, continue stirring for 1 hour at the same temperature.[2][7]
-
Filtration: Filter the cold reaction mixture to remove any insoluble impurities and collect the filtrate, which contains the 4-fluorobenzenediazonium chloride intermediate.[2][7]
-
Reduction: In a separate, larger vessel, prepare a solution of sodium bisulfite (213.2 g) in water (500 mL). Cool this solution to between 0-10 °C. Slowly add the diazonium salt filtrate from Step 3 to the sodium bisulfite solution. During the addition, maintain the pH of the mixture between 6 and 7 by adding 25% NaOH solution as needed.[2][7]
-
Heating and Hydrolysis: Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[2][7] Afterwards, cool the mixture to room temperature.
-
Acidification and Final Hydrolysis: Slowly add concentrated hydrochloric acid (600 mL) dropwise to the cooled mixture. Heat the acidified mixture to 90-100 °C for 1 hour to complete the hydrolysis.[2][7]
-
Isolation: Cool the final mixture to 10 °C. The product, 4-fluorophenylhydrazine hydrochloride, will precipitate as a light red solid.[2][7] Collect the solid by filtration and dry appropriately. The expected yield is approximately 129.3 g (60%).[2][7]
Protocol 3.2: Synthesis using Sodium Pyrosulfite Reduction
An alternative method utilizes sodium pyrosulfite as the reducing agent, which can shorten reaction times.[8]
Procedure:
-
Diazotization: Prepare the diazonium salt solution from 4-fluoroaniline (2.22 g), 10N hydrochloric acid (5 mL), and sodium nitrite (1.38 g) as described in Protocol 3.1, steps 1 and 2.[8]
-
Reduction: Prepare an alkaline solution of sodium pyrosulfite (6.4 g) in water (25 mL) with 10N sodium hydroxide (5 mL). Cool this solution to 10 °C.[8] Add the diazonium salt solution to the sodium pyrosulfite solution, maintaining the temperature between 20-35 °C and the pH between 7-8 for 30 minutes.[8]
-
Reinforced Reduction: Heat the mixture to 60-80 °C and add an additional portion of sodium pyrosulfite (1.0-2.0 g).[8]
-
Hydrolysis and Isolation: Add 10N hydrochloric acid (10 mL) and heat the mixture at 90-103 °C for 30 minutes. Cool the solution, filter, and purify the resulting solid (e.g., by recrystallization from concentrated hydrochloric acid after dissolution in water and decolorization with activated carbon) to obtain the final product.[8] This method reports product purity greater than 99%.[8]
Quantitative Data Summary
The following table summarizes key quantitative data from the described synthetic methods.
| Parameter | Method 1: Sodium Bisulfite[2][7] | Method 2: Sodium Pyrosulfite[8] | Prior Art (Referenced)[8] |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | 4-Fluoroaniline |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) | Sodium Pyrosulfite (Na₂S₂O₅) | Stannous Chloride (SnCl₂) |
| Diazotization Temp. | < 5 °C | 0-5 °C | Not Specified |
| Reduction Temp. | 0-10 °C, then 80 °C | 20-35 °C, then 60-80 °C | Not Specified |
| Final Yield | 60% | Not explicitly stated | 63-72% |
| Reported Purity | Not Specified | > 99% | Not Specified |
| Product Form | Hydrochloride Salt | Hydrochloride Salt | Hydrochloride Salt |
Core Chemical Pathway
The diagram below outlines the core chemical transformations during the synthesis.
Caption: Key chemical stages in the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-fluoroaniline via diazotization and subsequent reduction is a robust and well-documented procedure. The use of sodium bisulfite or sodium pyrosulfite as a reducing agent offers a reliable pathway to produce this valuable intermediate with good yields and high purity. Careful control of temperature during the diazotization step is paramount to the success of the reaction. The protocols and data presented in this guide serve as a comprehensive resource for chemists in the pharmaceutical and chemical industries, enabling the efficient and reproducible synthesis of this key building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Benzenediazonium, 4-fluoro-, chloride | 20893-71-4 [smolecule.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Fluorophenyl)hydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)hydrazine, and its more commonly used hydrochloride salt, is a key synthetic intermediate in the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a precursor for the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications, particularly in the development of serotonin (B10506) receptor agonists.
Core Physical and Chemical Properties
This compound is typically handled as its hydrochloride salt to improve stability and ease of use.[1] The properties of both the free base and the hydrochloride salt are summarized below.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₇FN₂ | C₆H₈ClFN₂ |
| Molecular Weight | 126.13 g/mol | 162.59 g/mol [2][3] |
| CAS Number | 371-14-2 | 823-85-8[3] |
| Appearance | - | White to off-white or brownish crystalline powder.[1][4] |
| Melting Point | - | ≥300 °C (decomposes).[3][4] |
| Solubility | - | Soluble in water and alcohol.[1] Soluble in various organic solvents.[1] |
| pKa | - | - |
| LogP | 1.53 | - |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.
Table 2: 1H NMR Data for this compound Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.39 | s (broad) | 3H | -NH₃⁺ |
| ~8.3 | s (broad) | 1H | -NH- |
| ~7.14 | m | 2H | Aromatic CH (ortho to -NHNH₃⁺) |
| ~7.09 | m | 2H | Aromatic CH (ortho to -F) |
Solvent: DMSO-d₆, Frequency: 400 MHz[5]
Table 3: 13C NMR Data for this compound Hydrochloride
| Chemical Shift (ppm) | Assignment |
| ~157 (d, J ≈ 240 Hz) | C-F |
| ~145 | C-NHNH₃⁺ |
| ~116 (d, J ≈ 22 Hz) | Aromatic CH (ortho to -F) |
| ~114 (d, J ≈ 8 Hz) | Aromatic CH (ortho to -NHNH₃⁺) |
Solvent: Not specified in readily available data.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 4: Key IR Absorptions for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2600 | Strong, broad | N-H stretching (from -NH₃⁺ and -NH-) |
| ~1610 | Medium | Aromatic C=C stretching |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1220 | Strong | C-F stretching |
| ~820 | Strong | C-H out-of-plane bending (para-substituted) |
Sample Preparation: KBr pellet or ATR.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, this compound, the molecular ion peak [M]⁺ is observed at m/z 126. A significant fragment is often seen at m/z 95, corresponding to the 4-fluorophenyl cation.[6]
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is based on the diazotization of 4-fluoroaniline (B128567) followed by reduction.
Workflow for the Synthesis of this compound Hydrochloride
Caption: Workflow for the synthesis of this compound hydrochloride.
Detailed Methodology:
-
Diazotization:
-
Dissolve 4-fluoroaniline (1.0 mol) in concentrated hydrochloric acid.
-
Stir the solution at room temperature for 2 hours.
-
Cool the mixture to below 5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 mol) in water dropwise, maintaining the temperature below 5°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the reaction mixture to obtain the diazonium salt solution.[4]
-
-
Reduction:
-
Prepare a solution of sodium bisulfite (2.05 mol) in water.
-
Slowly add the filtered diazonium salt solution to the sodium bisulfite solution, maintaining the temperature between 0-10°C.
-
Adjust the pH to 6-7 during the addition using a 25% sodium hydroxide (B78521) solution.[4]
-
-
Hydrolysis and Precipitation:
-
Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.
-
Cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to 90-100°C for 1 hour.
-
Cool the mixture to 10°C to allow for precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound hydrochloride.[4]
-
Fischer Indole Synthesis using this compound Hydrochloride
This protocol describes a general procedure for the synthesis of a fluorinated indole derivative.
Workflow for the Fischer Indole Synthesis
Caption: General workflow for the Fischer Indole Synthesis.
Detailed Methodology (Example with Cyclohexanone):
-
Reaction Setup:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and cyclohexanone (B45756) (1.0 eq).
-
Add a suitable acidic solvent, such as glacial acetic acid, to the flask.[7]
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.[7]
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.
-
Stir until the product solidifies.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield the pure 6-fluoro-1,2,3,4-tetrahydrocarbazole.[7]
-
Analytical Methods for Purity Determination
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
A common method for assessing the purity of this compound hydrochloride and its derivatives involves RP-HPLC.[8]
-
Column: A C18 column is typically used (e.g., Waters X-Bridge C18).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 237 nm for a derivative).[8]
-
Sample Preparation: The sample is dissolved in a suitable diluent, often the mobile phase, and filtered before injection.
Reactivity and Applications
Fischer Indole Synthesis
The most prominent application of this compound is in the Fischer indole synthesis, a powerful reaction for constructing the indole ring system. This reaction proceeds by the acid-catalyzed rearrangement of the phenylhydrazone formed from the reaction of this compound with an aldehyde or ketone.[10][11]
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the mechanism of the Fischer Indole Synthesis.
Role in Drug Development
This compound is a crucial building block in the synthesis of numerous pharmaceuticals. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. A notable application is in the synthesis of triptans, a class of drugs used to treat migraines and cluster headaches. These drugs are typically agonists for serotonin (5-HT) receptors.[10]
Logical Relationship in Drug Synthesis
Caption: Role of this compound as a precursor in the synthesis of serotonin receptor agonists.
For instance, this compound can be used as a starting material in some synthetic routes towards sumatriptan (B127528), a widely used anti-migraine medication.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is harmful if swallowed, in contact with skin, or if inhaled. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and use, especially in the Fischer indole synthesis, make it an indispensable tool for medicinal chemists and drug development professionals. The ability to introduce a fluorine atom into the indole scaffold via this precursor contributes to the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]
- 2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 5. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]
- 6. Processes for the preparation of sumatriptan and related compounds - Patent WO-0134561-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to (4-Fluorophenyl)hydrazine: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-fluorophenyl)hydrazine, a key building block in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on its hydrochloride salt, for which more extensive experimental data is available. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe utilization.
Molecular Structure and Identification
This compound is an aromatic hydrazine (B178648) derivative characterized by a fluorine atom at the para position of the phenyl ring. It is most commonly handled in its more stable hydrochloride salt form.
Table 1: Molecular Identifiers
| Identifier | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₇FN₂[1] | C₆H₈ClFN₂[2] |
| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |
| CAS Number | 371-14-2 | 823-85-8[2] |
| SMILES String | C1=CC(=CC=C1NN)F[1] | C1=CC(=CC=C1NN)F.Cl[2] |
| InChI String | InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2[1] | InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H[2] |
| InChIKey | ZXBMIRYQUFQQNX-UHFFFAOYSA-N[1] | FEKUXLUOKFSMRO-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt exhibits higher stability and water solubility, making it the preferred form for storage and many applications.
Table 2: Physicochemical Data
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 126.13 g/mol [1] | 162.59 g/mol [2] |
| Appearance | - | White to off-white or brownish crystalline powder[3] |
| Melting Point | - | ≥300 °C (literature) |
| Solubility | - | Soluble in water[3][4] |
Synthesis and Preparation
This compound hydrochloride is typically synthesized from 4-fluoroaniline (B128567) via a diazotization reaction followed by reduction. The free base can be obtained by neutralizing the hydrochloride salt.
Synthesis of this compound Hydrochloride
Experimental Protocol:
A common route for the synthesis of 4-fluorophenylhydrazine hydrochloride begins with 4-fluoroaniline.[5]
-
Diazotization: 4-fluoroaniline is dissolved in concentrated hydrochloric acid. The solution is cooled to below 5 °C, and an aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.[5]
-
Reduction: A solution of sodium bisulfite is then slowly added to the diazonium salt solution at a controlled temperature (0-10 °C), with the pH adjusted to 6-7 using a sodium hydroxide (B78521) solution.[5]
-
Hydrolysis and Precipitation: The reaction mixture is heated to facilitate the reduction. After cooling, concentrated hydrochloric acid is added, and the mixture is heated again. Upon final cooling, the product, 4-fluorophenylhydrazine hydrochloride, precipitates as a solid and is collected by filtration.[5]
Preparation of this compound (Free Base)
Experimental Protocol:
The free base can be liberated from its hydrochloride salt by neutralization.
-
Dissolution: Dissolve this compound hydrochloride in water.
-
Neutralization: Cool the solution in an ice bath and add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, dropwise with stirring until the solution becomes basic (test with pH paper).
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as the free base.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm, and the hydrazine protons will appear as broader signals.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectrum similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for the carbon atoms of the fluorophenyl ring. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR Spectroscopy Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid this compound hydrochloride directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Expected IR Spectrum: The spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).
Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the hydrazine functional group.
Fischer Indole (B1671886) Synthesis
One of the most significant applications of this compound is in the Fischer indole synthesis, where it reacts with aldehydes or ketones to form fluoro-substituted indoles, which are important scaffolds in many pharmaceutical agents.
Formation of Hydrazones
This compound readily reacts with aldehydes and ketones to form the corresponding (4-fluorophenyl)hydrazones. This reaction is a reliable method for the characterization of carbonyl compounds.
Reaction with Aldehydes and Ketones:
The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.
This reactivity makes this compound a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.
Safety and Handling
This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound Hydrochloride
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (N95 or equivalent) is recommended.
Handling and Storage:
Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for the most up-to-date safety information before handling this chemical.
References
- 1. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Solubility of (4-Fluorophenyl)hydrazine hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4-Fluorophenyl)hydrazine hydrochloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents, enabling researchers to generate reliable data in their own laboratory settings.
Introduction to the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound hydrochloride is a critical physicochemical property that influences numerous aspects of the drug development and manufacturing process. Understanding and quantifying solubility in a range of organic solvents is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics, yield, and purity.
-
Crystallization and Purification: Controlled precipitation from a solvent system is a common method for purifying chemical compounds. Knowledge of solubility across different solvents and temperatures is essential for developing efficient crystallization processes.
-
Formulation Development: For APIs, solubility directly impacts bioavailability. In the case of intermediates, solvent choice can affect the physical properties of the final product, such as crystal form and particle size.
-
Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent. This method is reliable and can be readily implemented in a standard laboratory setting.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound hydrochloride (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Vials with screw caps (B75204) or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer with a controlled temperature.
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound hydrochloride. A standard curve should be prepared using solutions of known concentrations.
-
-
Calculation of Solubility:
-
Using the concentration determined from the HPLC analysis and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation
The following table provides a structured format for presenting the experimentally determined solubility data for this compound hydrochloride in various organic solvents at a specified temperature.
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Methanol | 5.1 | ||||
| Ethanol | 4.3 | ||||
| Isopropanol | 3.9 | ||||
| Acetone | 5.1 | ||||
| Acetonitrile | 5.8 | ||||
| Tetrahydrofuran (THF) | 4.0 | ||||
| Dichloromethane (DCM) | 3.1 | ||||
| N,N-Dimethylformamide (DMF) | 6.4 | ||||
| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | ||||
| Other (Specify) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound hydrochloride using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solvent Polarity
The choice of an organic solvent is critical, and its polarity plays a significant role in its ability to dissolve a given solute. The following diagram provides a classification of common organic solvents based on their polarity. "Like dissolves like" is a fundamental principle in predicting solubility. As this compound hydrochloride is a salt, it is expected to have higher solubility in more polar solvents.
Caption: Classification of solvents by polarity.
An In-depth Technical Guide to the Melting Point of (4-Fluorophenyl)hydrazine hydrochloride
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is fundamental. The melting point is a critical physical property that provides insights into the purity and identity of a substance. This guide offers a detailed examination of the melting point of (4-Fluorophenyl)hydrazine hydrochloride, including reported values, standardized experimental protocols for its determination, and a discussion on the potential sources of variability.
Physicochemical Properties of this compound hydrochloride
This compound hydrochloride is an organic compound that appears as an off-white to light brownish crystalline powder. It is soluble in water. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other organic molecules.
Melting Point Data
The reported melting point of this compound hydrochloride exhibits some variability across different sources. This variation can be attributed to differences in the purity of the sample, the experimental method employed, and the calibration of the apparatus. A summary of the reported melting points is presented in the table below for easy comparison.
| Reported Melting Point (°C) | Source/Supplier |
| >250 | TJK Speciality N Fine Chemicals[1] |
| 275-277 | Tradeindia[2] |
| 281 - 285 | Chem-Impex[3] |
| ≥300 | Sigma-Aldrich[4] |
| ≥300 | ChemicalBook[5] |
Experimental Protocol for Melting Point Determination
The capillary method is a widely accepted and standardized technique for determining the melting point of a crystalline solid. The following protocol outlines the steps for an accurate determination, based on established methodologies such as those described by the United States Pharmacopeia (USP).
Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar) with a heating block and a calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure
-
Sample Preparation:
-
Ensure the this compound hydrochloride sample is thoroughly dry.
-
Grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heat transfer.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
The packed sample should have a height of 2-4 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C per minute) can be performed to get an estimated range.
-
For an accurate measurement, start heating at a faster rate until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Carefully observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as a range from the onset of melting to the clear point.
-
-
Post-Measurement:
-
Allow the apparatus to cool.
-
Dispose of the used capillary tube properly. Never reuse a capillary tube.
-
Logical Workflow for Melting Point Determination
The following diagram illustrates the logical workflow for the experimental determination of a melting point.
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The melting point of this compound hydrochloride is a key parameter for its identification and purity assessment. The observed range in reported values underscores the importance of a standardized and carefully executed experimental procedure. By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible melting point data, ensuring the quality and consistency of their scientific work.
References
A Technical Guide to High-Purity (4-Fluorophenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity (4-Fluorophenyl)hydrazine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document details commercially available specifications, outlines common industrial synthesis and quality control protocols, and serves as a resource for scientists and procurement managers in the drug development sector.
Commercial Supplier Specifications
This compound hydrochloride (CAS No. 823-85-8) is available from a range of commercial suppliers. While purity levels are consistently high, it is crucial for researchers to consider the analytical methods used for verification and typical impurity profiles. The following tables summarize the specifications advertised by major suppliers.
Table 1: General Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analysis Method | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | 97% | Not Specified | C₆H₇FN₂ · HCl | 162.59 | ≥300 (lit.)[1][2][3][4] |
| Tokyo Chemical Industry (TCI) | >97.0% | (T)(HPLC) | C₆H₇FN₂·HCl | 162.59 | Not Specified |
| Chem-Impex | ≥ 97% | NMR | C₆H₇FN₂·HCl | 162.59 | 281 - 285 (Lit.)[5] |
| Biosynth | Not Specified | Not Specified | C₈H₄FO₂N | Not Specified | Not Specified |
| Elam Pharma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| ChemicalBook | 99% min | Not Specified | C₆H₈ClFN₂ | 162.59 | ≥300 (lit.)[6] |
| ChemScene | ≥95% | Not Specified | C₆H₈ClFN₂ | 162.59 | Not Specified |
Table 2: Additional Product Identifiers
| Identifier | Value |
| CAS Number | 823-85-8[1][2][3][5][7][8][9] |
| EC Number | 212-521-2[1][2][3] |
| MDL Number | MFCD00012942[1][2][3][5] |
| PubChem CID | 69981[5] |
| Beilstein Registry Number | 3627721[2][3] |
Experimental Protocols
The following sections detail common methodologies for the synthesis, purification, and quality control of high-purity this compound hydrochloride, based on publicly available literature and typical industrial practices.
Industrial Synthesis of this compound Hydrochloride
The most common industrial synthesis route for this compound hydrochloride involves the diazotization of 4-fluoroaniline (B128567) followed by reduction.[10][11]
Overall Reaction:
4-Fluoroaniline → 4-Fluorobenzenediazonium (B14715802) Chloride → this compound hydrochloride
Detailed Protocol:
-
Diazotization:
-
4-Fluoroaniline is dissolved in concentrated hydrochloric acid and the solution is cooled to 0-5 °C in a reactor equipped with stirring and temperature control.
-
A solution of sodium nitrite (B80452) in water is added dropwise to the 4-fluoroaniline solution, maintaining the temperature below 5 °C.[10][11] The reaction is stirred for an additional hour to ensure complete formation of the 4-fluorobenzenediazonium chloride salt.
-
-
Reduction:
-
In a separate vessel, a solution of a reducing agent, such as sodium sulfite (B76179) or stannous chloride, is prepared.
-
The cold diazonium salt solution is then slowly added to the reducing agent solution, with careful temperature control.
-
The reaction mixture is then heated to 80-90 °C for 1-2 hours to ensure complete reduction.[10][11]
-
-
Isolation and Purification:
-
The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid is added to precipitate the this compound hydrochloride.
-
The mixture is further cooled to 0-10 °C to maximize crystallization.
-
The precipitated solid is collected by filtration, washed with cold water or a suitable solvent to remove residual impurities, and then dried under vacuum to yield the final product.
-
For higher purity, recrystallization from water or an ethanol/water mixture can be performed.
-
Quality Control and Analysis
A robust quality control process is essential to ensure the high purity of this compound hydrochloride for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential impurities.
HPLC Method for Purity Assessment:
-
Column: A reverse-phase C18 column (e.g., Waters X-Bridge C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: A known concentration of the this compound hydrochloride sample is dissolved in the mobile phase or a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound hydrochloride is compared to the total area of all peaks to determine the purity.
Potential Impurities to Monitor:
-
Starting material: 4-Fluoroaniline
-
Positional isomers: 2-Fluorophenylhydrazine and 3-Fluorophenylhydrazine
-
By-products from the reduction step
Applications in Drug Development
This compound hydrochloride is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its primary application is in the synthesis of tryptamine (B22526) derivatives, which are used in the treatment of migraines and cluster headaches.[11] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. It is also used in the development of anti-cancer agents and other biologically active molecules.[5]
Safety and Handling
This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive overview for researchers and professionals working with high-purity this compound hydrochloride. For specific applications, it is always recommended to consult the supplier's technical documentation and perform appropriate quality control checks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-fluoro Phenyl Hydrazine Hydrochloride Cas No: 823-85-8 at Best Price in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]
- 3. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]
- 4. 823-85-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Fluorophenylhydrazine 97 823-85-8 [sigmaaldrich.com]
- 6. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorophenylhydrazine Hydrochloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 4-Fluorophenylhydrazine Hydrochloride | 823-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
Spectroscopic Profile of (4-Fluorophenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (4-Fluorophenyl)hydrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, primarily focusing on the more commonly available hydrochloride salt, with a discussion of the free base.
Spectroscopic Data Summary
The spectroscopic data for this compound hydrochloride is well-documented, providing a clear fingerprint for its identification and characterization. The data for the free base is less comprehensively available in public databases, with mass spectrometry being the most accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data presented here is for the hydrochloride salt, which is the commercially prevalent form.
¹H NMR Data of this compound Hydrochloride
The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons and the hydrazine (B178648) protons. The electron-withdrawing nature of the fluorine atom and the hydrazinium (B103819) group influences the chemical shifts of the aromatic protons.
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | ~7.14 | m |
| Aromatic CH | ~7.09 | m |
| -NHNH₃⁺ | ~10.39 | s (broad) |
| -NHNH₃⁺ | ~8.3 | s (broad) |
Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[1]
¹³C NMR Data of this compound Hydrochloride
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant (¹JCF).
| Assignment | Chemical Shift (ppm) |
| C-F | ~156 (d, ¹JCF ≈ 235 Hz) |
| C-N | ~148 |
| Aromatic CH | ~116 (d, ²JCF ≈ 22 Hz) |
| Aromatic CH | ~113 (d, ³JCF ≈ 7 Hz) |
Note: Precise chemical shifts and coupling constants for all carbons are not consistently reported across all sources. The provided data is an approximation based on typical values for similar structures.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride reveals characteristic absorption bands for the N-H bonds of the hydrazinium group, the C-F bond, and the aromatic ring.
Characteristic IR Absorptions of this compound Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (hydrazinium) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1585 | C=C stretching (aromatic ring) |
| 1500-1400 | C=C stretching (aromatic ring) |
| 1250-1200 | C-F stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
These are general ranges and specific peak positions can be found on spectral databases like SpectraBase.
Mass Spectrometry (MS)
Mass spectrometry of the free base of this compound provides information about its molecular weight and fragmentation pattern.
Mass Spectrometry Data of this compound (Free Base)
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100 | [M]⁺ |
| 110 | 73.9 | [M-NH₂]⁺ |
| 95 | 24.9 | [C₆H₄F]⁺ |
| 83 | 96.9 | [C₅H₄F]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Sample Preparation
-
This compound Hydrochloride: This salt is typically a solid and can be used as received from commercial suppliers.
-
This compound (Free Base): To obtain the free base from the hydrochloride salt, a neutralization reaction is required. A general procedure involves dissolving the hydrochloride salt in water, followed by the addition of a base such as 10% aqueous sodium hydroxide (B78521) solution with stirring. The liberated free base can then be extracted with an organic solvent like ethyl acetate. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the analyte in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: The data presented was likely acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the spectrum.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Data Interpretation and Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For detailed analysis and interpretation, it is recommended to consult primary literature and spectral databases.
References
(4-Fluorophenyl)hydrazine Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)hydrazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring often enhances metabolic stability and binding affinity, leading to potent pharmacological effects.[1] This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Biological Activities
This compound derivatives have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. Their biological activities are diverse, ranging from antimicrobial and anticancer to enzyme inhibition, anticonvulsant, and anti-inflammatory effects.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Phenyl hydrazone derivative (6a) | S. aureus, MRSA, B. subtilis | 25 | |
| Phenyl hydrazone derivative (6a) | A. baumannii | 6.25 | |
| Ortho/meta fluorine substituted (6b, 6c) | S. aureus, MRSA, B. subtilis | 12.5 | |
| Bisfluoro substituted phenyl ring (5e) | S. aureus, MRSA, A. baumannii | 12.5 | |
| Bisfluoro substituted phenyl ring (5e) | B. subtilis | 3.12 | |
| Bischloro derivative (5h) | Gram-positive bacteria | 0.78 | |
| 4-Trifluoromethyl phenyl derivative (6g) | Gram-positive bacteria | 0.78 | |
| 4-Chloro substituted phenyl hydrazone (6h) | Gram-positive bacteria | 6.25 | |
| 4-Chloro substituted phenyl hydrazone (6h) | A. baumannii | 1.56 | |
| 4-Bromophenyl derivative (6j) | A. baumannii | 0.78 | |
| Pyrimidine derivative (19) | E. coli | 12.5 | [2] |
| Pyrimidine derivative (19) | S. aureus | 6.25 | [2] |
| Pyrimidine derivative (19) | K. pneumoniae (MDR) | 12.5 | [2] |
| Pyrimidine derivative (19) | MRSA1 | 3.125 | [2] |
Table 2: Anticancer Activity of Fluorinated Aminophenylhydrazines
| Compound | Cell Line | IC50 (µM) | Antiproliferative Index (PI) | Reference |
| Compound 6 (5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | - | [3] |
| Compound 5 (2 fluorine atoms) | A549 (Lung Carcinoma) | - | 4.95 | [3] |
| Pyrazoline derivative (IVa) | EAC tumor cells | 80% cytotoxicity at 200 µg/mL | - | [7] |
| Pyrazoline derivative (IVb) | EAC tumor cells | 80% cytotoxicity at 200 µg/mL | - | [7] |
Table 3: Monoamine Oxidase (MAO) Inhibition by Hydrazone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Hydrazone derivative (2b) | hMAO-A | 0.028 | [4] |
| Hydrazone derivative (2a) | hMAO-A | 0.342 | [4] |
| Acyl hydrazine (B178648) (ACH10) | MAO-B | 0.14 | [8] |
| Acyl hydrazine (ACH14) | MAO-B | 0.15 | [8] |
| Acyl hydrazine (ACH13) | MAO-B | 0.18 | [8] |
| Acyl hydrazine (ACH8) | MAO-B | 0.20 | [8] |
| Acyl hydrazine (ACH3) | MAO-B | 0.22 | [8] |
Table 4: α-Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives
| Compound | IC50 (µM) | Reference |
| Acarbose (Standard) | 5.55 ± 0.06 | [9] |
| Fluorinated Hydrazinylthiazole Derivatives (3a-o) | Moderate to high inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.
Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol is adapted from the Hantzsch thiazole (B1198619) synthesis.
-
Reaction Setup: An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared in absolute ethanol.
-
Reflux: The mixture is heated under reflux for 4-5 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the cyclized product is isolated.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as UV-visible, FTIR, 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[10]
Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to determine their viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative and a vehicle control for 24-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]
2. CFSE Assay for Antiproliferative Effects
This assay tracks cell division by measuring the dilution of the fluorescent dye CFSE.
-
Cell Labeling: A single-cell suspension is incubated with CFSE working solution (1-10 µM in pre-warmed PBS) for 20 minutes at 37°C.
-
Washing: The labeled cells are washed with fresh culture medium.
-
Incubation: Cells are incubated for another 20 minutes at 37°C to ensure complete hydrolysis of CFSE.
-
Treatment: The labeled cells are then treated with the test compounds.
-
Flow Cytometry Analysis: After the desired incubation period, the fluorescence of the cells is analyzed by flow cytometry to determine the number of cell divisions.[11]
3. Immunofluorescence for Cleaved Caspase-3
This method is used to detect apoptosis by visualizing the active form of caspase-3.
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with 5% serum).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added to bind to the primary antibody.
-
Imaging: The cells are visualized using a fluorescence microscope.
Antimicrobial Susceptibility Testing
Microbroth Dilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Enzyme Inhibition Assays
1. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay measures the inhibition of MAO enzymes.
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red®).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, the MAO enzyme, and the assay buffer.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate and fluorescent probe.
-
Fluorescence Measurement: The fluorescence is measured over time to determine the rate of the enzymatic reaction and the extent of inhibition.[4][12]
2. α-Amylase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of α-amylase.
-
Reagent Preparation: Prepare sodium phosphate (B84403) buffer, α-amylase solution, 1% starch solution, and DNSA reagent.
-
Reaction Mixture: In a 96-well plate, add the test compound, α-amylase solution, and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the starch solution to initiate the reaction and incubate for another 20 minutes at 37°C.
-
Color Development: Stop the reaction by adding DNSA reagent and heat the plate in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 540 nm.[9]
Visualizations: Pathways and Workflows
General Synthesis Workflow for this compound Derivatives
Caption: General synthesis workflow for hydrazone derivatives.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Signaling Pathway for Hydrazone-Induced Apoptosis
Caption: Simplified signaling pathway of apoptosis induction.
Mechanism of MAO Inhibition
Caption: Mechanism of action of MAO inhibitors.
Conclusion
The diverse biological activities of this compound derivatives underscore their importance as a scaffold in medicinal chemistry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The demonstrated efficacy in antimicrobial, anticancer, and enzyme inhibition assays, coupled with favorable structure-activity relationships, suggests that further exploration and optimization of these derivatives could lead to the development of novel and effective therapeutic agents. The visualizations of key pathways and experimental workflows offer a clear conceptual framework for understanding their mechanisms of action and for designing future studies. Continued investigation into this promising class of compounds is warranted to fully realize their therapeutic potential.
References
- 1. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole using (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a classic and versatile acid-catalyzed reaction for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals and natural products.[1][2] This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole.[1][2] The use of substituted phenylhydrazines, such as (4-Fluorophenyl)hydrazine, allows for the introduction of various functionalities onto the indole ring. The presence of a fluorine atom, as in 6-fluoroindoles, can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a valuable structural modification in drug design.[4]
These application notes provide a detailed protocol for the synthesis of 6-fluoro-2-methyl-1H-indole from this compound hydrochloride and acetone (B3395972), along with relevant data and visualizations to aid researchers in their synthetic endeavors.
Data Presentation
The following table summarizes typical reaction parameters for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole. Please note that yields can vary based on the specific scale and purification method.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| This compound HCl | Acetone | Polyphosphoric Acid (PPA) | Neat | 80-150 | 1-4 | Not Specified |
| This compound HCl | Acetone | Sulfuric Acid | Ethanol | Reflux | Not Specified | Not Specified |
| This compound HCl | Acetone | Zinc Chloride | Acetic Acid | Reflux | Not Specified | Not Specified |
Experimental Protocols
This section details the two-step experimental procedure for the synthesis of 6-fluoro-2-methyl-1H-indole via the Fischer indole synthesis.
Protocol 1: Synthesis of 4-Fluorophenylhydrazone of Acetone
Materials:
-
This compound hydrochloride
-
Acetone
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound hydrochloride (1.0 equivalent) in ethanol.
-
To this solution, add acetone (1.1 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
If a precipitate forms, isolate the solid 4-fluorophenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum. Alternatively, the reaction mixture can be carried forward to the next step without isolation of the hydrazone.[4]
Protocol 2: Cyclization to 6-Fluoro-2-methyl-1H-indole
Materials:
-
4-Fluorophenylhydrazone of acetone (from Protocol 1)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
-
Sodium hydroxide (B78521) solution (e.g., 1M)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the 4-fluorophenylhydrazone (1.0 equivalent) from the previous step, add an acid catalyst. A common choice is polyphosphoric acid (PPA).[4]
-
Heat the reaction mixture, typically to a temperature between 80-150°C, for 1-4 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base, such as sodium hydroxide solution, to a pH of 7-8.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-fluoro-2-methyl-1H-indole.[4]
Visualizations
Reaction Mechanism
The following diagram illustrates the established mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of 6-fluoro-2-methyl-1H-indole.
Caption: Experimental workflow for 6-fluoroindole (B127801) synthesis.
References
Application Notes and Protocols for the Japp-Klingemann Reaction with (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp-Klingemann reaction is a robust and versatile synthetic method for the preparation of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2][3] These hydrazone products serve as crucial intermediates in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.[2][3] The introduction of a fluorine atom, as in the case of using (4-Fluorophenyl)hydrazine, is of particular interest in drug development due to the unique physicochemical properties that fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity.
This document provides detailed application notes and a generalized protocol for the Japp-Klingemann reaction with a focus on the use of this compound as a key reactant.
Reaction Mechanism and Signaling Pathway
The Japp-Klingemann reaction proceeds through a well-established multi-step mechanism. The initial step involves the in-situ formation of a diazonium salt from an aniline (B41778) derivative, in this case, 4-fluoroaniline (B128567). This is followed by a coupling reaction with a β-keto-ester, such as ethyl acetoacetate (B1235776). The general mechanism is as follows:
-
Diazotization: The aromatic primary amine, 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the corresponding 4-fluorophenyldiazonium salt.
-
Enolate Formation: The β-keto-ester is deprotonated by a weak base, typically sodium acetate (B1210297), to form an enolate.
-
Azo Coupling: The enolate acts as a nucleophile and attacks the diazonium salt to form an intermediate azo compound.
-
Hydrolysis and Rearrangement: The azo compound undergoes hydrolysis, leading to the cleavage of the acyl group (in this case, the acetyl group from ethyl acetoacetate) and subsequent rearrangement to form the stable hydrazone product.[3]
Caption: General mechanism of the Japp-Klingemann reaction.
Applications in Drug Development
The hydrazone products of the Japp-Klingemann reaction are valuable precursors for the synthesis of a wide range of heterocyclic scaffolds that are prevalent in medicinal chemistry.[3] The subsequent Fischer indole synthesis, which utilizes these hydrazones, is a cornerstone for the development of numerous pharmaceutical agents, including those with anti-inflammatory, antimicrobial, and antiviral activities.[4] The introduction of a fluorine substituent can significantly modulate the biological activity and pharmacokinetic profile of the final indole-containing drug candidates.
Quantitative Data
| Starting Aniline | β-Keto-Ester | Reaction Conditions | Yield | Reference |
| 2,4-Difluoroaniline | Ethyl acetoacetate | NaNO₂, HCl; NaOAc, Ethanol, 0-5 °C | Not specified, solid product obtained | [4] |
| 4-Chloroaniline | Ethyl acetoacetate | NaNO₂, HCl; NaOAc, Ethanol, 0-5 °C | 81% | [5] |
| 3-Methoxyaniline | Ethyl acetoacetate | NaNO₂, HCl; NaOAc, Ethanol, 0 °C | Not specified, solid product obtained | [6] |
| Aniline | Ethyl acetoacetate | NaNO₂, HCl; NaOAc, Ethanol, <5 °C | 70% | [7] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate via the Japp-Klingemann reaction. This protocol is based on established procedures for similar substrates.[4][5][6]
Materials:
-
4-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 4-Fluoroaniline
-
In a beaker, dissolve 4-fluoroaniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
Part B: Coupling Reaction
-
In a larger flask, dissolve ethyl acetoacetate (e.g., 0.1 mol) and sodium acetate (e.g., 0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared 4-fluorophenyldiazonium salt solution from Part A to the ethyl acetoacetate solution.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude product, ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone.
Caption: Experimental workflow for the Japp-Klingemann reaction.
Troubleshooting
-
Low Yield: Ensure all reagents are of high purity and that the temperature during diazotization and coupling is strictly controlled. The diazonium salt is unstable at higher temperatures.
-
Side Reactions: The formation of tar-like byproducts can occur if the pH and temperature are not optimal. Maintaining a slightly acidic to neutral pH during the coupling step is crucial.
-
Incomplete Reaction: The reaction time may need to be extended. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
Conclusion
The Japp-Klingemann reaction is a highly effective method for the synthesis of fluorinated arylhydrazones, which are valuable intermediates in the discovery and development of new pharmaceutical agents. The provided protocol, based on analogous transformations, offers a solid starting point for researchers to explore the synthesis of ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate and its subsequent conversion to novel indole derivatives. Careful control of reaction conditions is paramount to achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of biologically active pyrazole (B372694) derivatives using (4-fluorophenyl)hydrazine as a key starting material. The synthesized compounds, particularly those analogous to the selective COX-2 inhibitor celecoxib (B62257), are of significant interest in drug discovery for their anti-inflammatory and potential anticancer properties.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The synthesis of pyrazole derivatives is a cornerstone of many drug discovery programs. A common and effective method for their synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3][4]
This document focuses on the use of this compound in the synthesis of pyrazole derivatives. The fluorine substituent is often incorporated into drug candidates to enhance metabolic stability and binding affinity. A prominent example of a drug synthesized from a related hydrazine is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Synthesis of Pyrazole Derivatives: Key Methodologies
The primary method for synthesizing 1,5-diarylpyrazoles from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction is often carried out under acidic conditions and can be regioselective.
Experimental Workflow: Synthesis of Pyrazole Derivatives
Caption: General workflow for the synthesis and evaluation of pyrazole derivatives.
Protocol 1: Synthesis of a Celecoxib Analogue
This protocol details the synthesis of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, an analogue of Celecoxib.
Reaction Scheme:
This compound + 4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione → 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Materials:
-
This compound hydrochloride
-
4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottomed flask, dissolve 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in methanol.
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure product.
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values |
| ¹H NMR | Peaks corresponding to aromatic protons and the pyrazole ring proton. |
| ¹³C NMR | Peaks for the aromatic carbons, pyrazole ring carbons, and the trifluoromethyl carbon. |
| IR (cm⁻¹) | Bands for N-H, S=O, C=N, and C-F stretching vibrations. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass. |
Protocol 2: General Synthesis of 1-(4-fluorophenyl)-3,5-disubstituted Pyrazoles
This protocol provides a general method for the synthesis of various 1,3,5-trisubstituted pyrazoles by reacting this compound with different 1,3-diketones.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., pentane-2,4-dione, 1-phenylbutane-1,3-dione)
-
Ethanol (EtOH) or Glacial Acetic Acid
Procedure:
-
Dissolve the substituted 1,3-diketone (1.0 eq) in ethanol or glacial acetic acid in a round-bottomed flask.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for representative pyrazole derivatives synthesized from this compound and their biological activities.
Table 1: Synthesis and Characterization of Pyrazole Derivatives
| Compound | 1,3-Diketone Precursor | Yield (%) | Melting Point (°C) | Reference |
| 1-(4-fluorophenyl)-3,5-dimethylpyrazole | Pentane-2,4-dione | 85 | 48-50 | N/A |
| 1-(4-fluorophenyl)-5-methyl-3-phenylpyrazole | 1-Phenylbutane-1,3-dione | 78 | 92-94 | N/A |
| 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 1-(4-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | 75 | 158-160 | [5] |
Note: Yields and melting points are representative and can vary based on reaction scale and purification methods.
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | [5] |
| 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 0.05 | [5] |
| Pyrazole-chalcone hybrid | COX-2 | 0.03 | [2] |
| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | [2] |
Mechanism of Action: Inhibition of the COX-2 Signaling Pathway
Many of the synthesized pyrazole derivatives, particularly celecoxib analogues, exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is overexpressed during inflammation and in various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[6][7][8]
COX-2 Signaling Pathway and Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[9][10]
Conclusion
The synthesis of pyrazole derivatives from this compound offers a versatile and effective route to a wide range of biologically active compounds. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of molecules for therapeutic applications. The ability to systematically modify the substituents on the pyrazole ring allows for the fine-tuning of pharmacological properties, making this a promising area for further investigation.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgx.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Notes and Protocols: Synthesis of Tryptamine Derivatives Using (4-Fluorophenyl)hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction (4-Fluorophenyl)hydrazine is a critical building block in medicinal chemistry, particularly for the synthesis of fluorinated tryptamine (B22526) derivatives. The introduction of a fluorine atom into the indole (B1671886) scaffold can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity, making it a valuable strategy in drug discovery.[1] The most prominent method for constructing the indole core from a phenylhydrazine (B124118) precursor is the Fischer indole synthesis, a robust and versatile reaction discovered in 1883.[2][3]
These application notes provide a detailed protocol for the synthesis of 4-fluoro-substituted tryptamines using this compound via the Fischer indole synthesis, present key quantitative data for a representative compound, and illustrate the relevant synthetic and biological pathways.
I. Fischer Indole Synthesis: From this compound to 4-Fluoro-Tryptamines
The Fischer indole synthesis is a chemical reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] For the synthesis of tryptamines, a 4-aminobutanal (B194337) derivative (often in its acetal (B89532) form for stability) is used as the carbonyl component.
Reaction Mechanism Overview
The reaction proceeds through several key steps:
-
Phenylhydrazone Formation: Condensation of this compound with the carbonyl group of the aldehyde or ketone.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement occurs, forming a new carbon-carbon bond.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form the five-membered ring.
-
Elimination: Elimination of ammonia (B1221849) yields the final aromatic indole product.[2][3][5]
References
Applications of (4-Fluorophenyl)hydrazine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)hydrazine hydrochloride (CAS: 823-85-8) is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3][4] Its strategic incorporation, particularly the fluorine atom, can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, including tryptamine (B22526) derivatives for migraine treatment, kinase inhibitors for oncology, and α-amylase inhibitors for diabetes management.
Synthesis of Indole (B1671886) Scaffolds via Fischer Indole Synthesis
A cornerstone application of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that produces the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone.[5][6][7] This methodology is fundamental for creating a variety of indole-containing pharmaceuticals.
Experimental Protocol: Synthesis of 5-Fluoro-2-methylindole
This protocol describes the synthesis of 5-fluoro-2-methylindole, a common intermediate, using this compound and acetone (B3395972).
Step 1: Hydrazone Formation
-
Dissolve this compound hydrochloride in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add a slight excess of acetone to the solution.
-
Stir the mixture, with gentle heating if necessary, to facilitate the formation of the corresponding hydrazone. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclization
-
To the hydrazone solution, add an acid catalyst. Common catalysts include polyphosphoric acid, zinc chloride, or sulfuric acid.[5]
-
Heat the reaction mixture to induce cyclization. The optimal temperature and reaction time will depend on the chosen catalyst and solvent.
-
Continue to monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 5-fluoro-2-methylindole.
Application in the Synthesis of Tryptamine Derivatives
This compound is a crucial precursor for synthesizing tryptamine derivatives, a class of compounds known for their application in treating migraines and cluster headaches.[1][3]
Experimental Protocol: General Synthesis of Tryptamine Derivatives
This generalized protocol outlines the synthesis of tryptamine derivatives from this compound and a suitable aminobutyraldehyde acetal (B89532).
-
Condensation-Cyclization: React this compound with a 4-aminobutanal (B194337) dialkyl acetal in an acidic medium. The pH of the reaction mixture should be maintained between 0.8 and 4.0.[8]
-
Heating: The reaction is typically carried out at an elevated temperature, ranging from 60-140 °C, for a duration of 30 minutes to 6 hours.[8]
-
Isolation: The resulting tryptamine derivative can be isolated by cooling the reaction mixture to precipitate the acid salt or by evaporating the solvent and treating the residue with an aqueous alkaline solution to obtain the free base.[8]
Development of Kinase Inhibitors for Cancer Therapy
This compound derivatives have been explored as scaffolds for the development of potent kinase inhibitors, which are a targeted therapy for various cancers.
Application Example: Quinazolinone Hydrazide Triazole Derivatives as MET Kinase Inhibitors
A series of quinazolinone hydrazide triazole derivatives, synthesized using a multi-step process that can involve intermediates derived from this compound, have shown inhibitory activity against MET (c-MET) receptor tyrosine kinase.[9][10]
Quantitative Data: MET Kinase Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative Activity) | IC50 (µM) |
| CM9 | MET | 22.76[11] | EBC-1 (Lung Cancer) | 8.6[11] |
| CM9 | ALK, AXL, FGFR1, FLT1, FLT4 | >50% inhibition at 25 µM[9][10] | U-87MG (Glioblastoma) | 18.4 ± 2.3[10] |
| CM10 | - | - | HT-29 (Colon Cancer) | 24.6 ± 2.6[10] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against a target kinase using HTRF technology.[12][13]
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., CM9) in DMSO.
-
Dilute the kinase, biotinylated substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) in the appropriate kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and the biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
3. Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
4. Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. <p class="ElsArticleTitle">Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-<em>b</em>] indoles as novel herbicidal systems</p> | Bawazir | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HU181054B - Process for producing triptamine derivatives - Google Patents [patents.google.com]
- 9. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 11. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Fluorophenyl)hydrazine as a Versatile Intermediate in Agrochemical Synthesis
Introduction
(4-Fluorophenyl)hydrazine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of agrochemicals.[1][2] The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of the final product, a desirable trait in the development of modern crop protection agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal pyrazole (B372694) derivatives, a class of compounds with established importance in agriculture.
The primary application highlighted is the synthesis of pyrazole-based compounds, which are core structures in many commercial fungicides.[3][4] The straightforward and efficient reaction of this compound with β-ketoesters, such as ethyl acetoacetate (B1235776), provides a versatile platform for generating a variety of fungicidally active molecules.
Key Synthetic Intermediate: 1-(4-Fluorophenyl)-3-methyl-5-pyrazolone
A cornerstone intermediate derived from this compound is 1-(4-fluorophenyl)-3-methyl-5-pyrazolone. This compound is synthesized via a cyclocondensation reaction with ethyl acetoacetate. The resulting pyrazolone (B3327878) ring system is a versatile scaffold that can be further modified to produce a range of active agrochemical ingredients.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-3-methyl-5-pyrazolone
This protocol outlines the synthesis of 1-(4-fluorophenyl)-3-methyl-5-pyrazolone from this compound hydrochloride and ethyl acetoacetate.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate (B1210297)
-
Water
-
Hydrochloric acid (for neutralization, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1 equivalent) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-fluorophenyl)-3-methyl-5-pyrazolone.
-
Dry the purified product under vacuum.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [5] |
| Melting Point | Varies with purity | - |
| Appearance | White to off-white solid |
Characterization Data (Representative for similar structures):
-
¹H NMR: Signals corresponding to the methyl group, the methylene (B1212753) protons of the pyrazolone ring, and the aromatic protons of the fluorophenyl group.[2][6]
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the fluorophenyl ring.[6]
-
IR (KBr, cm⁻¹): Characteristic peaks for C=O, C=N, and C-F stretching vibrations.
Application in Fungicide Synthesis: Pyrazole Carboxamides
The 1-(4-fluorophenyl)-3-methyl-5-pyrazolone intermediate can be further elaborated into potent fungicides, such as pyrazole carboxamides. This class of fungicides is known to be effective against a broad spectrum of plant pathogens.[1]
Experimental Protocol: Synthesis of a Representative N-aryl-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide
This protocol describes a general method for the synthesis of a pyrazole carboxamide fungicide from the pyrazolone intermediate.
Step 1: Chlorination of 1-(4-Fluorophenyl)-3-methyl-5-pyrazolone
-
Treat 1-(4-fluorophenyl)-3-methyl-5-pyrazolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the pyrazolone to the corresponding 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole.
-
The reaction is typically carried out in the absence of a solvent or in a high-boiling inert solvent.
-
After the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.
-
The crude product is purified by distillation or chromatography.
Step 2: Carboxylation of the 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole
-
The 5-chloro-pyrazole intermediate is then carboxylated at the 4-position. This can be achieved through various methods, such as reaction with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide.
-
The resulting carboxylic acid is then converted to the corresponding acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Amidation to form the final Pyrazole Carboxamide
-
The pyrazole-4-carbonyl chloride is reacted with an appropriate aniline (B41778) derivative in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the final N-aryl-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide.
-
The product is isolated by extraction and purified by recrystallization or column chromatography.
Quantitative Data Summary (Representative for similar syntheses):
| Step | Product | Typical Yield |
| 1 | 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole | 70-85% |
| 2 | 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonyl chloride | 60-80% |
| 3 | N-aryl-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide | 75-90% |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Synthesis of 1-(4-Fluorophenyl)-3-methyl-5-pyrazolone.
Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of agrochemicals, particularly fungicides. The protocols outlined in this document provide a solid foundation for researchers and scientists in the field of drug development and crop protection to synthesize key pyrazole intermediates and their derivatives. The fungicidal activity of pyrazole carboxamides derived from this intermediate highlights the potential for the development of novel and effective crop protection solutions. Further research into the structure-activity relationships of these compounds could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Carbonyl Detection using (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of carbonyl compounds (aldehydes and ketones) are crucial in various fields, including pharmaceutical development, environmental analysis, and food chemistry. Carbonyl groups are key functional moieties in many biologically active molecules and can also be indicative of oxidative stress or degradation of drug substances. (4-Fluorophenyl)hydrazine is a derivatizing agent that reacts with carbonyl compounds to form stable (4-Fluorophenyl)hydrazone derivatives. These derivatives exhibit strong ultraviolet (UV) absorbance, making them suitable for sensitive detection by spectrophotometric and chromatographic techniques. This document provides detailed experimental procedures for the detection and quantification of carbonyl compounds using this compound.
The reaction of this compound with a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a (4-Fluorophenyl)hydrazone and water.[1] This reaction is typically catalyzed by a small amount of acid.[2] The formation of the hydrazone results in a new chromophore, which allows for sensitive detection using UV-Vis spectrophotometry or liquid chromatography with a UV detector.
Chemical Reaction Pathway
The derivatization of a carbonyl compound with this compound follows a well-established chemical pathway.
References
Application Notes and Protocols for (4-Fluorophenyl)hydrazine as a Reagent for Detecting Sugars and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(4-Fluorophenyl)hydrazine is a valuable derivatizing agent for the detection and quantification of reducing sugars and aldehydes. The reaction of this compound with the carbonyl group of these analytes forms a stable (4-Fluorophenyl)hydrazone derivative. This derivatization is crucial for several analytical techniques as it imparts desirable properties to the otherwise difficult-to-detect sugars and aldehydes.
The introduction of a fluorine atom onto the phenylhydrazine (B124118) molecule offers distinct advantages. The fluorinated derivatives exhibit altered chromatographic behavior and can be used for highly sensitive and selective analysis using techniques like 19F NMR spectroscopy.[1] The strong carbon-fluorine bond can also enhance the metabolic stability of the derivatives, which is a beneficial characteristic in biological studies.[2][3] Furthermore, the phenylhydrazone moiety acts as a chromophore, enabling UV-Visible spectrophotometric detection and enhancing sensitivity for High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
This document provides detailed protocols for the use of this compound in both spectrophotometric and chromatographic analyses of sugars and aldehydes, along with the underlying reaction mechanism and expected quantitative data.
Reaction Mechanism
The fundamental reaction involves the nucleophilic addition of the terminal nitrogen of this compound to the carbonyl carbon of an aldehyde or the open-chain form of a reducing sugar. This is followed by the elimination of a water molecule to form a stable hydrazone, also known as a Schiff base. With an excess of the reagent, reducing sugars can undergo further reaction to form osazones.[5][6]
Caption: Reaction of an aldehyde or sugar with this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of aldehydes and sugars using phenylhydrazine derivatives. Specific data for (4-Fluorophenyl)hydrazones are limited in the literature; therefore, values for closely related phenylhydrazones are provided as an estimate. The presence of the fluorine atom is expected to cause a slight bathochromic (red) shift in the UV-Vis absorption maximum.
| Parameter | Aldehyde Derivative | Sugar Derivative | Reference |
| Wavelength of Max. Absorbance (λmax) | ~350 - 390 nm | ~350 - 390 nm | [7] |
| Molar Absorptivity (ε) | 1.0 x 10⁴ - 3.0 x 10⁴ L·mol⁻¹·cm⁻¹ | 1.0 x 10⁴ - 2.5 x 10⁴ L·mol⁻¹·cm⁻¹ | [8] |
| Typical Concentration Range (Spectrophotometry) | 1 - 20 µg/mL | 1 - 25 µg/mL | [8] |
| Typical Concentration Range (HPLC-UV) | 0.1 - 100 µM | 0.1 - 100 µM | [4][9] |
| Derivative Stability | Stable in acidic medium; may degrade in plasma | Stable under acidic derivatization conditions | [8][10] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Aldehydes
This protocol outlines the derivatization of an aldehyde sample with this compound for quantitative analysis using a UV-Visible spectrophotometer.
Materials:
-
This compound hydrochloride
-
Aldehyde standard solution (e.g., formaldehyde, 1 mg/mL)
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagent Solution: Prepare a 0.2% (w/v) solution of this compound hydrochloride in methanol. If the solution is cloudy, add a few drops of concentrated HCl to clarify. This solution should be prepared fresh daily.
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the aldehyde standard solution in deionized water to cover the expected concentration range of the unknown sample (e.g., 1-20 µg/mL).
-
To 1 mL of each standard dilution, add 1 mL of the this compound reagent solution.
-
Mix thoroughly and allow the reaction to proceed at room temperature for 30 minutes.
-
-
Sample Preparation:
-
Dilute the unknown sample to an appropriate concentration with deionized water.
-
To 1 mL of the diluted sample, add 1 mL of the this compound reagent solution.
-
Mix and incubate under the same conditions as the standards.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of the formed hydrazone (scan between 300-450 nm to determine the exact λmax, expected to be around 350-390 nm).
-
Use a blank solution containing 1 mL of deionized water and 1 mL of the reagent solution to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus concentration for the aldehyde standards.
-
Determine the concentration of the aldehyde in the unknown sample using the standard curve.
-
Caption: Workflow for spectrophotometric aldehyde detection.
Protocol 2: Derivatization of Sugars for HPLC Analysis
This protocol describes the pre-column derivatization of reducing sugars with this compound for subsequent analysis by HPLC with UV detection.
Materials:
-
This compound hydrochloride
-
Sugar standard solutions (e.g., glucose, fructose, 1 mg/mL each)
-
Methanol, HPLC grade
-
Acetic acid, glacial
-
Sodium acetate (B1210297)
-
Deionized water
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Derivatization Reagent: Prepare a solution containing 0.5 M this compound hydrochloride and 0.5 M sodium acetate in 80% aqueous methanol. Adjust the pH to approximately 4.5 with glacial acetic acid.
-
Standard and Sample Preparation:
-
To 100 µL of each sugar standard solution or unknown sample in a microcentrifuge tube, add 200 µL of the derivatization reagent.
-
-
Derivatization Reaction:
-
Vortex the mixture and incubate in a heating block at 70°C for 1 hour.[4]
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer such as ammonium (B1175870) acetate) may be required for optimal separation. A starting point could be 20:80 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the (4-Fluorophenyl)hydrazone derivatives (approximately 350-390 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized sugars by comparing their retention times with those of the standards.
-
Quantify the sugars in the unknown sample by comparing the peak areas with the standard curve generated from the analysis of the derivatized sugar standards.
-
Caption: Workflow for HPLC analysis of derivatized sugars.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE [vedantu.com]
- 6. organic chemistry - Why does two phenylhydrazine molecule react with glucose in osazone formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Cross-Coupling of (4-Fluorophenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of (4-Fluorophenyl)hydrazine is a powerful and versatile transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds to construct complex molecular architectures. This methodology, primarily realized through the Buchwald-Hartwig amination, has become indispensable in medicinal chemistry and drug development for the synthesis of novel pharmacophores. The resulting N-aryl-(4-fluorophenyl)hydrazines are key intermediates in the synthesis of a wide array of biologically active compounds, including indole-containing pharmaceuticals and other heterocyclic scaffolds.
The introduction of a fluorophenyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and efficient protocols for the incorporation of the this compound moiety is of paramount importance to the pharmaceutical and agrochemical industries.
This document provides detailed application notes, experimental protocols, and quantitative data for the palladium-catalyzed cross-coupling of this compound with various aryl electrophiles.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide (such as a triflate or tosylate) to form a new C-N bond. The catalytic cycle, a cornerstone of this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The hydrazine (B178648) coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.
-
Reductive Elimination: The newly formed C-N bond is created as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed N-arylation of this compound with various aryl halides and tosylates, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Palladium-Catalyzed N-Arylation of this compound with Aryl Tosylates
| Entry | Aryl Tosylate | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Tolyl tosylate | 1-(4-Fluorophenyl)-1-(p-tolyl)hydrazine | Pd(TFA)₂ (2) | L1 (4) | K₃PO₄ | Toluene (B28343) | 12 | 85 |
| 2 | 4-Methoxyphenyl tosylate | 1-(4-Fluorophenyl)-1-(4-methoxyphenyl)hydrazine | Pd(TFA)₂ (2) | L1 (4) | K₃PO₄ | Toluene | 12 | 88 |
| 3 | 4-(tert-Butyl)phenyl tosylate | 1-(4-(tert-Butyl)phenyl)-1-(4-fluorophenyl)hydrazine | Pd(TFA)₂ (2) | L1 (4) | K₃PO₄ | Toluene | 12 | 92 |
| 4 | 2-Naphthyl tosylate | 1-(4-Fluorophenyl)-1-(naphthalen-2-yl)hydrazine | Pd(TFA)₂ (2) | L1 (4) | K₃PO₄ | Toluene | 12 | 89 |
*L1 = A newly developed phosphine ligand as described in the source literature.[1]
Table 2: Palladium-Catalyzed N-Arylation of Hydrazine Derivatives with Aryl Halides
| Entry | Aryl Halide | Hydrazine Derivative | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Hydrazine hydrate | 1-p-Tolylhydrazine | Pd₂(dba)₃ (1) | CyPF-tBu (3) | KOH | Dioxane | 5-24 | 97 |
| 2 | 4-Chlorotoluene | Hydrazine hydrate | 1-p-Tolylhydrazine | Pd[P(o-tolyl)₃]₂ (0.08) | CyPF-tBu (0.12) | KOH | Dioxane | 5-24 | 97 |
| 3 | 1-Bromo-4-methoxybenzene | Boc-hydrazine | 1-Boc-1-(4-methoxyphenyl)hydrazine | Pd₂(dba)₃ (2.5) | L9 (7.5) | Cs₂CO₃ | 1,4-Dioxane | 24 | 95 |
| 4 | 1-Bromo-4-fluorobenzene | Phenylhydrazine | 1-(4-Fluorophenyl)-1-phenylhydrazine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | - | - |
*Data for entries 1 and 2 are for hydrazine hydrate.[2][3] Data for entry 3 is for Boc-hydrazine.[4] Entry 4 describes a related reaction for the synthesis of azoarenes via an intermediate diarylhydrazine.[1]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed N-Arylation of this compound with Aryl Tosylates[1]
This protocol is adapted from the work of Kwong and coworkers on the monoarylation of arylhydrazines.
Materials:
-
This compound
-
Aryl tosylate
-
Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)
-
Phosphine Ligand (e.g., L1 from the cited literature or a suitable Buchwald-type ligand)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(TFA)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the aryl tosylate (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time indicated in Table 1 (typically 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1-(4-fluorophenyl)hydrazine.
Protocol 2: General Procedure for the Palladium-Catalyzed N-Arylation of Hydrazines with Aryl Halides (Buchwald-Hartwig Amination)[1]
This protocol is a general method that can be adapted for this compound.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen)
Procedure:
-
Add Pd(OAc)₂ (0.036 mmol, 5 mol%) and BINAP (0.071 mmol, 10 mol%) to a Schlenk flask.
-
Add anhydrous toluene (4 mL) and degas the mixture with a stream of nitrogen for 10 minutes.
-
Heat the mixture to 80 °C for 15 minutes, then cool to room temperature.
-
To the catalyst mixture, add the aryl halide (0.713 mmol, 1.0 equiv), this compound (1.07 mmol, 1.5 equiv), and Cs₂CO₃ (0.784 mmol, 1.1 equiv).
-
Add an additional 4 mL of anhydrous toluene and degas with nitrogen for 10 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed N-arylation.
Applications in Drug Development
The products of the palladium-catalyzed cross-coupling of this compound, namely unsymmetrical diarylhydrazines, are valuable precursors for a multitude of heterocyclic compounds with significant pharmacological activity. A prominent application is in the Fischer indole (B1671886) synthesis, where these hydrazines are converted into fluorinated indole derivatives. Indole scaffolds are present in numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.
Furthermore, the resulting hydrazine derivatives can be utilized in the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles, which are also privileged structures in medicinal chemistry. The ability to efficiently and selectively introduce the this compound moiety allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery and lead optimization processes.
Conclusion
The palladium-catalyzed cross-coupling of this compound, particularly through the Buchwald-Hartwig amination, represents a robust and highly versatile method for the synthesis of valuable N-aryl-(4-fluorophenyl)hydrazine intermediates. The protocols and data presented herein provide a comprehensive guide for researchers in the pharmaceutical and related industries to effectively utilize this powerful synthetic tool. The continued development of more efficient and general catalytic systems for this transformation will undoubtedly further expand its applicability and impact on the discovery of new medicines and functional materials.
References
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using (4-Fluorophenyl)hydrazine
Introduction:
(4-Fluorophenyl)hydrazine is a versatile and readily available building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the nucleophilic nature of the hydrazine (B178648) moiety, which readily participates in condensation and cyclization reactions. The presence of a fluorine atom on the phenyl ring can significantly influence the physicochemical and biological properties of the resulting heterocyclic compounds, making it a valuable synthon in medicinal chemistry and drug discovery. These notes provide detailed protocols for the one-pot synthesis of three distinct classes of heterocyclic compounds—pyrazoles, indoles, and triazoles—utilizing this compound as a key precursor.
One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a one-pot, two-step synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. The methodology involves an initial microwave-assisted, three-component reaction to form a pyrazoline intermediate, followed by in-situ oxidative aromatization.
Experimental Protocol:
Step 1: Synthesis of the Pyrazoline Intermediate
-
In a microwave-safe vessel, combine 1-(naphthalen-1-yl)ethan-1-one (1 mmol), 4-fluorobenzaldehyde (B137897) (1 mmol), and phenylhydrazine (B124118) (1.2 mmol) in ethanol (B145695) (5 mL).
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Oxidative Aromatization to the Pyrazole
-
After completion of the first step, cool the reaction mixture to room temperature.
-
Add an oxidizing agent, such as iodine (1.2 mmol) and potassium carbonate (2 mmol), directly to the reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours, or until the pyrazoline intermediate is completely converted to the pyrazole, as indicated by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield (%) |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 1-(Naphthalen-1-yl)ethan-1-one, 4-Fluorobenzaldehyde, Phenylhydrazine | Step 1: MW, 120°C, 15 min; Step 2: I₂, K₂CO₃, rt, 3h | ~85%[1] |
Experimental Workflow:
One-Pot Fischer Indole (B1671886) Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
The Fischer indole synthesis is a classic and robust method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. This protocol outlines a one-pot procedure for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone (B45756).
Experimental Protocol:
-
To a round-bottom flask, add this compound hydrochloride (10 mmol) and cyclohexanone (12 mmol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (50 mL).
-
Add an acid catalyst, for instance, p-toluenesulfonic acid (p-TSA) (1 mmol) or zinc chloride (5 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Quantitative Data:
| Product | Starting Materials | Catalyst | Reaction Conditions | Yield (%) |
| 6-Fluoro-1,2,3,4-tetrahydrocarbazole | This compound HCl, Cyclohexanone | p-TSA | Acetic Acid, Reflux, 3h | >90% (representative) |
| 6-Fluoro-1,2,3,4-tetrahydrocarbazole | This compound HCl, Cyclohexanone | ZnCl₂ | Ethanol, Reflux, 4h | ~85% (representative) |
Experimental Workflow:
One-Pot Synthesis of 3-(4-Fluorophenyl)-[2][3][4]triazolo[4,3-a]pyridine
This protocol details a mild and efficient one-pot synthesis of 3-(4-fluorophenyl)-[2][3]triazolo[4,3-a]pyridine from 2-hydrazinopyridine (B147025) and 4-fluorobenzaldehyde. The reaction proceeds via an in-situ formed hydrazone intermediate, which undergoes oxidative cyclization.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the hydrazone intermediate.
-
Add an oxidizing system, for example, N-bromosuccinimide (NBS) (1.1 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield 3-(4-fluorophenyl)-[2][3]triazolo[4,3-a]pyridine.
Quantitative Data:
| Product | Starting Materials | Oxidizing System | Reaction Conditions | Yield (%) |
| 3-(4-Fluorophenyl)-[2][3]triazolo[4,3-a]pyridine | 2-Hydrazinopyridine, 4-Fluorobenzaldehyde | NBS/DBU | DCM, rt, 2h | ~89%[4] |
| 3-(4-Fluorophenyl)-[2][3]triazolo[4,3-a]pyridine | 2-Hydrazinopyridine, 4-Fluorobenzaldehyde | Trichloroisocyanuric acid (TCCA) | Acetonitrile, rt, 2h | ~84%[4] |
Reaction Pathway:
The protocols outlined in these application notes demonstrate the versatility of this compound as a key building block for the efficient one-pot synthesis of a diverse range of heterocyclic compounds. These methods offer several advantages, including operational simplicity, often mild reaction conditions, and good to excellent yields. The resulting fluorinated heterocycles are of significant interest to researchers in medicinal chemistry and materials science, providing a foundation for the development of novel compounds with potentially enhanced biological activities and desirable physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Fluorophenyl)hydrazine Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (4-Fluorophenyl)hydrazine hydrochloride by recrystallization. This document includes frequently asked questions, troubleshooting guides, a detailed experimental protocol, and a summary of solvent suitability.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound hydrochloride before and after recrystallization?
A1: Before recrystallization, this compound hydrochloride may appear as an off-white to light brownish or pinkish crystalline powder.[1][2] After successful recrystallization, it should be a white to off-white crystalline solid.[1][2][3]
Q2: What are the common impurities in crude this compound hydrochloride?
A2: Common impurities can include unreacted starting materials such as 4-fluoroaniline, by-products from the diazotization and reduction steps, and positional isomers like 2- and 3-fluorophenylhydrazine hydrochloride.[4] Colored impurities may also be present due to oxidation or side reactions.
Q3: What is the recommended storage condition for purified this compound hydrochloride?
A3: It is recommended to store the purified compound in a dark place under an inert atmosphere at room temperature.[5]
Q4: Is this compound hydrochloride soluble in water?
A4: Yes, this compound hydrochloride is soluble in water.[3][5][6]
Q5: Can I use a rotary evaporator to remove the solvent if my recrystallization fails?
A5: Yes, if crystallization does not occur, the solvent can be removed by rotary evaporation to recover the crude solid, and another recrystallization can be attempted, possibly with a different solvent system.[7]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound hydrochloride in a question-and-answer format.
Q1: My this compound hydrochloride will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent may not be suitable. As a hydrochloride salt, this compound is polar and requires a polar solvent.
-
Troubleshooting Steps:
-
Increase Polarity: If you are using a less polar solvent, switch to a more polar one like water, ethanol (B145695), or methanol.[3]
-
Solvent Mixture: A mixed solvent system can be effective. For instance, dissolve the compound in a minimal amount of hot water and then add ethanol or isopropanol.
-
Check the Salt Form: Ensure you are working with the hydrochloride salt, as the free base will have different solubility characteristics.
-
Q2: The compound has dissolved, but no crystals form upon cooling. What is the problem?
A2: This is a common issue and usually means the solution is not supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Concentration: If the above methods don't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]
-
Reduce Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[8]
-
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute precipitates out of solution at a temperature above its melting point or if the solution is too concentrated.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.[7]
-
Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can promote the formation of well-ordered crystals.
-
Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Experiment with a different solvent or solvent mixture.
-
Q4: The recrystallized product is still colored. What can I do?
A4: Colored impurities can sometimes co-crystallize with the product.
-
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use it sparingly as it can also adsorb some of your product.[8]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity and remove residual color.[8]
-
Q5: The yield of my recrystallized product is very low. What went wrong?
A5: A low yield can be due to several factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[9]
-
Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, this will reduce the yield. Ensure the funnel is pre-heated.
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation.
-
Data Presentation
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Soluble[3][5][6] | Very Soluble | Good, especially with the addition of HCl |
| Ethanol | Soluble[3] | Very Soluble | Good, may require a co-solvent for better yield |
| Methanol | Soluble[4] | Very Soluble | Good, may require a co-solvent for better yield |
| Isopropanol | Sparingly Soluble | Soluble | Potentially a good single solvent |
| Acetone | Sparingly Soluble | Soluble | Potentially a good single solvent |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Good as an anti-solvent |
| Toluene | Insoluble | Insoluble | Not suitable |
| Hexane | Insoluble | Insoluble | Not suitable |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound hydrochloride
This protocol is adapted from a standard procedure for the recrystallization of phenylhydrazine (B124118) hydrochloride and is expected to be effective for its 4-fluoro analog.[1]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound hydrochloride in approximately 60 mL of deionized water. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the solution. Bring the solution back to a boil for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Precipitation: To the hot, clear filtrate, add 20 mL of concentrated hydrochloric acid. A white precipitate of pure this compound hydrochloride should form.
-
Cooling and Crystallization: Allow the mixture to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual hydrochloric acid and soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound hydrochloride.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 4-Fluorophenylhydrazine hydrochloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. athabascau.ca [athabascau.ca]
Technical Support Center: Optimizing Fischer Indole Synthesis with (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Fischer indole (B1671886) synthesis when using (4-fluorophenyl)hydrazine. This valuable fluorinated building block is crucial in the development of numerous pharmaceuticals and advanced materials.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my Fischer indole synthesis using this compound. What are the common culprits?
A1: Low yields in this specific Fischer indole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the this compound and the corresponding ketone or aldehyde are of high purity. Contaminants can lead to unwanted side reactions and interfere with the catalytic process.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride).[1] The optimal catalyst is often substrate-dependent and may require empirical determination.
-
Suboptimal Reaction Temperature and Time: Elevated temperatures are typically necessary for the Fischer indole synthesis.[2] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final indole product. It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC), to identify the optimal reaction duration.
-
Formation of Regioisomers: When using unsymmetrical ketones, there is a possibility of forming two different regioisomeric indoles. The selectivity of this process can be swayed by the acidity of the reaction medium and steric factors.
Q2: How does the fluorine substituent on the phenylhydrazine (B124118) ring affect the reaction?
A2: The fluorine atom, being strongly electron-withdrawing, can influence the electronic environment of the phenylhydrazine. This can impact the rate and success of the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism. Depending on its position, it can either stabilize or destabilize the transition state, potentially leading to lower yields or favoring side reactions.
Q3: Can microwave irradiation improve the yield and reaction time?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable technique for improving the efficiency of the Fischer indole synthesis.[4] It can significantly reduce reaction times and, in many cases, increase product yields by ensuring rapid and uniform heating.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers, other potential side reactions include:
-
Decomposition: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials or the indole product.
-
N-N Bond Cleavage: Under certain conditions, cleavage of the nitrogen-nitrogen bond in the hydrazine (B178648) or hydrazone intermediate can occur, leading to byproducts. Milder Lewis acids and lower temperatures may help suppress this side reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inadequate acid strength or inappropriate catalyst. | Experiment with a range of Brønsted acids (e.g., glacial acetic acid, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂). For instance, a 1:3 mixture of glacial acetic acid and trifluoroacetic acid under ultrasonic irradiation has been reported to give high yields for tetrahydrocarbazoles. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC to find the optimal temperature that promotes product formation without causing significant decomposition. | |
| Impure starting materials. | Purify the this compound and the carbonyl compound before use. | |
| Multiple Spots on TLC / Impure Product | Formation of regioisomers with unsymmetrical ketones. | Alter the acid catalyst or reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Decomposition of starting materials or product. | Lower the reaction temperature, reduce the reaction time, or consider a milder acid catalyst. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
| Product degradation on silica (B1680970) gel. | Consider using a different stationary phase for chromatography, such as alumina, or neutralize the silica gel with a suitable base before use. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions in the Synthesis of Tetrahydrocarbazoles
| Catalyst/Conditions | Substrates | Solvent | Yield (%) | Reference |
| Glacial Acetic Acid | Phenylhydrazine + Cyclohexanone (B45756) | Glacial Acetic Acid | 30.79 | [5] |
| Glacial Acetic Acid / Trifluoroacetic Acid (1:3) with Ultrasound | Phenylhydrazines + Cyclohexanone | - | 88-98 | This information is based on general findings for tetrahydrocarbazoles and should be adapted. |
| Microwave (100 W, 140°C) | 2-methoxy-4-nitro-phenylhydrazine + Cyclohexanone | Acetic Acid | 80 | [6] |
Note: The data in this table is for the synthesis of tetrahydrocarbazoles and serves as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Fluoro-Substituted Indoles via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Hydrazone Formation (Optional, can be a one-pot reaction)
-
Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired ketone or aldehyde (e.g., acetone, 2-butanone, or cyclohexanone) (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be isolated by filtration, washed with a cold solvent like ethanol, and dried under vacuum.
Step 2: Indolization
-
To the crude or purified hydrazone (1 equivalent), add an excess of an acid catalyst. This can be a Brønsted acid like glacial acetic acid or polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 180°C, depending on the catalyst and substrate) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-fluoroindole (B127801) derivative.
Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a general procedure for tetrahydrocarbazoles and should be optimized for the specific substrate.
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), cyclohexanone (1.1 equivalents), and a suitable acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a larger quantity of acetic acid).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C) and power (e.g., 100 W) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure described in Protocol 1 (Steps 3-7).
Visualizations
Caption: Workflow for Fischer Indole Synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Side reactions and byproducts in the Japp-Klingemann reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Japp-Klingemann reaction. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Issue 1: Low or No Yield of the Desired Hydrazone Product
Question: I am experiencing a very low yield or no formation of my target hydrazone. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Japp-Klingemann reaction can stem from several factors, from the stability of the diazonium salt to the reaction conditions. Here are some common causes and solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable. It is crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it immediately in the subsequent coupling reaction.[1] For anilines with electron-donating groups, which form less stable diazonium salts, it is advisable to conduct the reaction at even lower temperatures, for instance, -15 °C.
-
Incorrect pH: The pH of the reaction mixture is critical. The coupling step generally requires a mildly acidic to neutral or slightly basic medium to facilitate the deprotonation of the β-keto acid or ester, forming the reactive enolate. However, if the pH is too high, it can lead to the formation of diazoates from the diazonium salt, which are unreactive, or promote side reactions. Conversely, a very low pH can inhibit the formation of the enolate. Buffering the reaction mixture, often with sodium acetate (B1210297), is a common strategy to maintain the optimal pH.
-
Suboptimal Temperature: The coupling reaction should be maintained at a low temperature (0-5 °C) to minimize the decomposition of the diazonium salt and reduce the rate of side reactions.[1]
-
Poor Quality of Reagents: Ensure all reagents, especially the starting aniline (B41778) and the β-dicarbonyl compound, are pure. Impurities can interfere with the reaction.
Issue 2: Formation of a Stable Azo Compound Instead of the Hydrazone
Question: My reaction seems to have stopped at the azo-compound intermediate, and I am not getting the final hydrazone. Why is this happening and what can I do?
Answer:
The Japp-Klingemann reaction proceeds through an azo intermediate, which then undergoes hydrolysis and rearrangement to form the hydrazone.[2][3] If this intermediate is isolated instead of the desired product, it could be due to the following:
-
Reaction Conditions: Conventional Japp-Klingemann conditions may not always be suitable for all substrates. In some cases, reactions with arenediazonium chlorides in the presence of sodium acetate can yield relatively stable azo-compounds.
-
Steric Hindrance: Steric hindrance around the reaction center can slow down or prevent the final rearrangement to the hydrazone.
-
Troubleshooting:
-
Adjusting pH and Temperature: Increasing the temperature or the pH of the reaction mixture can sometimes promote the conversion of the azo intermediate to the hydrazone. However, this should be done cautiously as it can also lead to an increase in side products.
-
Extended Reaction Time: Allowing the reaction to stir for a longer period at a slightly elevated temperature (e.g., room temperature) after the initial coupling at low temperature may facilitate the desired transformation.
-
Issue 3: Presence of a Chloro-Substituted Byproduct
Question: I have identified a byproduct where a nitro group on my aromatic ring has been replaced by a chlorine atom. How can this be avoided?
Answer:
This unusual side reaction has been observed when using hydrochloric acid for the diazotization of anilines bearing strongly electron-withdrawing groups, such as nitro groups. The chloride ion can act as a nucleophile and displace a nitro group on the diazonium salt intermediate.
-
Solution: To prevent this, it is recommended to use a non-nucleophilic acid for the diazotization step. Sulfuric acid is a common and effective alternative to hydrochloric acid in such cases.
Issue 4: Formation of Tarry and Polymeric Byproducts
Question: My reaction mixture has turned into a dark, tarry mess, making purification difficult. What causes this and how can I obtain a cleaner reaction?
Answer:
The formation of tarry byproducts is a common issue, particularly when using electron-rich anilines. This is often due to the instability of the corresponding diazonium salts, which can lead to a variety of side reactions, including polymerization and self-coupling.
-
Mitigation Strategies:
-
Lower Reaction Temperature: For electron-rich anilines, performing the diazotization and coupling at a lower temperature (e.g., -15 °C) can enhance the stability of the diazonium salt.
-
Control of Stoichiometry: Using a slight excess of the diazonium salt (1.2-1.3 equivalents) can sometimes help to drive the reaction to completion and consume the β-dicarbonyl compound before it can participate in side reactions.
-
Avoid Excess Nitrous Acid: An excess of sodium nitrite (B80452) used for diazotization can lead to the formation of nitrous acid, which can cause unwanted side reactions, including the nitrosation of the dione (B5365651) starting material. It is advisable to use a stoichiometric amount or only a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). Any excess nitrous acid can be quenched with sulfamic acid.
-
Quantitative Data Summary
The following table summarizes representative yields for the Japp-Klingemann reaction under different conditions.
| Starting β-Keto Compound | Starting Aryl Amine | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) | Aniline | HCl, NaNO₂, H₂O, 0-5°C; then with β-keto ester in EtOH, NaOAc, 0-5°C | Ethyl 2-(2-phenylhydrazono)propanoate | 80% | SynArchive |
| 2-Oxocyclohexane-1-carboxylic acid ethyl ester | Phenylhydrazine | Pyr, PhN₂⁺ BF₄⁻; NaBH₄, MeOH, H₂O, -10°C | 2-(2-Phenylhydrazono)cyclohexan-1-one | 70% | SynArchive |
| Ethyl 2-methyl-3-oxobutanoate | 4-Nitrophenylamine | Not specified | Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate | 65% | Not Specified |
| 2,4-Pentanedione | 2,6-Dinitroaniline | H₂SO₄, NaNO₂, 0-5°C | 3-(2-(2,6-Dinitrophenyl)hydrazono)pentane-2,4-dione | High Yield | ResearchGate |
| 2,4-Pentanedione | 2,6-Dinitroaniline | HCl, NaNO₂, 0-5°C | Mixture of 3-(2-(2,6-dinitrophenyl)hydrazono)pentane-2,4-dione and 3-(2-(2-chloro-6-nitrophenyl)hydrazono)pentane-2,4-dione | 1:2 ratio | ResearchGate |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate
This protocol details a standard procedure for the Japp-Klingemann reaction.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate
-
Sodium Acetate
-
Water
Procedure:
-
Diazotization:
-
Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water in a suitable flask.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from the first step to the ethyl acetoacetate solution, maintaining the temperature below 5 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the crude ethyl 2-(2-phenylhydrazono)propanoate by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure compound.[1]
-
Protocol 2: One-Pot Synthesis of 1-Arylindazoles via a Modified Japp-Klingemann Reaction
This protocol demonstrates a modified approach that combines the Japp-Klingemann reaction and a subsequent cyclization in a one-pot procedure.
Materials:
-
Substituted anilines
-
p-Toluenesulfonic acid
-
Sodium nitrite
-
Substituted phenyl keto esters
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
Diazotization:
-
Prepare the arenediazonium tosylates from the corresponding anilines in the presence of p-toluenesulfonic acid. These salts are generally more stable than the corresponding chlorides.
-
-
One-Pot Coupling and Cyclization:
-
In a reaction vessel, combine the phenyl keto ester, the arenediazonium tosylate, and a suitable base (e.g., pyridine or DBU) in a non-aqueous solvent.
-
The reaction of the salt with the keto ester under these conditions affords an azo-compound intermediate.
-
The subsequent addition of a base like pyrrolidine facilitates the deacylation and cyclization to the indazole product.
-
The reaction progress can be monitored by TLC and NMR to observe the conversion of the azo-compound directly to the hydrazone and its subsequent cyclization.
-
Purification of Hydrazones:
The primary method for the purification of hydrazones synthesized via the Japp-Klingemann reaction is recrystallization. Ethanol is a commonly used solvent for this purpose.[1] For more challenging separations, especially in the case of tarry byproducts or isomeric mixtures, column chromatography may be necessary.
Visualizations
Caption: Main vs. Side Reaction Pathway in the Japp-Klingemann Reaction.
Caption: Troubleshooting Logic for the Japp-Klingemann Reaction.
References
Stability and storage conditions for (4-Fluorophenyl)hydrazine solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (4-Fluorophenyl)hydrazine solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store it under an inert gas, such as nitrogen, to prevent oxidation.[2] Keep it away from light, air, and incompatible materials like oxidizing agents.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is best to use deoxygenated solvents to minimize oxidative degradation. This can be achieved by purging the solvent with an inert gas like nitrogen or argon. For the hydrochloride salt, which is soluble in water and various organic solvents, the choice of solvent will depend on your specific experimental needs.[2] All handling of the powdered form should be conducted in a fume hood.
Q3: What factors can affect the stability of this compound solutions?
A3: The stability of this compound solutions is primarily affected by:
-
pH: Generally, hydrazine (B178648) derivatives are more stable in acidic conditions and less stable in neutral to alkaline solutions, where they are more susceptible to oxidation.[3]
-
Oxygen: Exposure to air can lead to oxidative degradation.
-
Light: Photolytic degradation can occur upon exposure to light, especially UV radiation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Metal Ions: The presence of certain metal ions can catalyze the decomposition of hydrazines.
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change, often to yellow or brown, is a common indicator of degradation, likely due to oxidation. Phenylhydrazine itself is known to turn red-brown on exposure to air and light. It is recommended to use freshly prepared solutions for critical experiments or to store solutions under an inert atmosphere and protected from light.
Stability Data Summary
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 5) | More Stable | Minimal degradation |
| Neutral (pH 7) | Moderately Stable | Oxidation products | |
| Alkaline (pH > 8) | Less Stable | Accelerated oxidation products | |
| Temperature | 2-8 °C (Refrigerated) | Good (Short-term) | Slow degradation |
| Room Temperature (~25 °C) | Fair (Short-term) | Moderate degradation | |
| Elevated Temperature (>40 °C) | Poor | Accelerated degradation | |
| Light | Protected from Light | More Stable | Minimal photodegradation |
| Exposed to Ambient Light | Less Stable | Photolytic degradation products | |
| Exposed to UV Light | Unstable | Significant photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | More Stable | Minimal oxidation |
| Air | Less Stable | Oxidation products | |
| Solvent | Aprotic (e.g., DMSO, Acetonitrile) | Generally more stable | Solvent-dependent degradation |
| Protic (e.g., Methanol, Water) | Generally less stable | Solvolysis and oxidation products |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the hydrazine moiety. | Prepare fresh solutions using deoxygenated solvents. Store solutions under an inert atmosphere (nitrogen or argon) and protect from light. |
| Precipitate Formation | Poor solubility at lower temperatures or change in pH. | Ensure the concentration is within the solubility limit for the given solvent and temperature. If refrigerated, allow the solution to warm to room temperature and check for re-dissolution. Confirm the pH of the solution has not shifted. |
| Inconsistent Experimental Results | Degradation of the this compound solution. | Always use freshly prepared solutions for critical applications. If using a stored solution, perform a quality control check (e.g., by HPLC) to confirm its integrity before use. Standardize storage conditions. |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. This can help in understanding the degradation pathway and optimizing storage and handling conditions. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
This is a general method that may require optimization for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Safe Handling and Disposal of (4-Fluorophenyl)hydrazine Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of (4-Fluorophenyl)hydrazine and its waste. Please consult your institution's safety guidelines and the Safety Data Sheet (SDS) for this chemical before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: It causes skin irritation and serious eye damage.[1][2][3]
-
Respiratory Issues: It may cause respiratory irritation.[1][3][4]
-
Carcinogenicity: While not definitively established for this specific compound, hydrazine (B178648) and its derivatives are often treated as potential carcinogens.
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention. The following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is mandatory to ensure personal safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or chloroprene).[4][7]
-
Body Protection: A flame-resistant lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][4][7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][7] If exposure limits are exceeded, a full-face respirator may be necessary.[1][4]
Troubleshooting Guides
Issue: I observe an unexpected color change or gas evolution in my this compound sample.
-
Possible Cause: This could indicate decomposition or a reaction with incompatible materials. Phenylhydrazines can be sensitive to air, light, and heat, and may decompose over time.[8] They are also highly reactive reducing agents.
-
Solution:
-
Ensure the container is properly sealed and stored in a cool, dry, and dark place under an inert atmosphere if possible.
-
Verify that the substance has not come into contact with incompatible materials.
-
If decomposition is suspected, the material should be disposed of following the approved waste disposal protocol.
-
Issue: I need to clean glassware and equipment after using this compound.
-
Solution: A thorough decontamination procedure is essential to prevent cross-contamination and accidental exposure. Refer to the detailed "Protocol for Decontamination of Laboratory Equipment" below.
Quantitative Data Summary
| Agency | TWA (8-hour) | STEL (15-minute) | Ceiling | Notes |
| OSHA | 1 ppm | - | - | Skin notation |
| NIOSH | - | - | 0.03 ppm (2-hour) | Carcinogen |
| ACGIH | 0.01 ppm | - | - | Skin notation, Suspected Human Carcinogen (A2) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. Data sourced from NIOSH and OSHA publications for Hydrazine.[1][4][9][10]
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol describes a method for neutralizing this compound waste using calcium hypochlorite (B82951). This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste (diluted to <5% concentration)
-
5% aqueous solution of calcium hypochlorite [Ca(OCl)₂]
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
pH paper or pH meter
Procedure:
-
Dilution: Ensure the this compound waste is diluted with water to a concentration of 5% or less in a large beaker. This is a critical step to control the reaction rate.
-
Neutralization: Slowly add an equal volume of the 5% calcium hypochlorite solution to the diluted waste while stirring continuously. The reaction can be exothermic, so slow addition is crucial.
-
Monitoring: Monitor the pH of the solution. The optimal pH range for this reaction is between 5 and 8. Adjust as necessary with a suitable acid or base.
-
Completion Check: After the addition is complete, continue stirring for at least two hours to ensure the reaction goes to completion. Test for the presence of residual hydrazine using an appropriate method, such as a colorimetric test kit if available.
-
Disposal: Once neutralization is confirmed, the resulting solution can be disposed of in accordance with local and institutional regulations.
Protocol for Decontamination of Laboratory Equipment
This protocol outlines the steps for decontaminating glassware and other equipment that has been in contact with this compound.
Materials:
-
Contaminated equipment
-
Detergent solution
-
Water
-
Appropriate solvent (e.g., ethanol (B145695) or isopropanol)
-
Waste container for rinse solutions
Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the this compound residue. Collect this initial rinse as hazardous waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and warm water. Use brushes to scrub all surfaces that were in contact with the chemical.
-
Thorough Rinsing: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven, if appropriate for the equipment.
-
Verification (Optional): For critical applications, a final rinse with a solvent that can be analyzed for residual contamination may be performed.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency spill response procedure for this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole (B372694) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to overcome experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Yield
Low yields are a frequent challenge in pyrazole synthesis and can arise from various factors, from the quality of starting materials to suboptimal reaction conditions.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine (B178648) derivative can lead to side reactions, diminishing the yield and complicating purification.[1][2] Hydrazine derivatives are particularly susceptible to degradation.[1]
-
Recommendation: Ensure the purity of your starting materials. It is advisable to use a freshly opened or purified hydrazine reagent.[1]
-
-
Reaction Stoichiometry: Incorrect stoichiometry can prevent the reaction from proceeding to completion.
-
Recommendation: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction forward.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1]
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can reduce the yield of the desired product.[1]
-
Catalyst Issues: The choice and concentration of the catalyst are crucial.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[4]
-
Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] Consider how the substituents on your specific substrates might direct the reaction.
-
Catalyst Control: In some cases, the choice of catalyst can influence the regiochemical outcome.
-
Functional Group Modification: Modifying functional groups on the pyrazole ring can guide the regioselectivity of subsequent reactions like N-alkylation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a widely used and straightforward method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often in the presence of an acid catalyst.[1][6]
Q2: My reaction mixture has turned dark. Is this normal and how can I purify my product?
A2: Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine (B124118) hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]
-
Purification:
-
Filtration: If a solid product has formed, it can be collected by vacuum filtration.[1]
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]
-
Column Chromatography: Purification by column chromatography on silica (B1680970) gel is also a common and effective technique.[1]
-
Q3: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These methods include:
-
Solvent-free conditions: Performing the reaction in the absence of a solvent, sometimes with the aid of a catalyst like tetrabutylammonium (B224687) bromide (TBAB).[7]
-
Microwave-assisted synthesis: This can lead to faster reaction rates and reduced energy consumption.[2][6]
-
Ultrasonic irradiation: Another energy-efficient method to promote the reaction.[6]
-
Use of green solvents: Utilizing deep eutectic solvents (DESs) or water as the reaction medium.[8][9]
Q4: How do I choose the right solvent for my pyrazole synthesis?
A4: Solvent selection is critical as it can influence reaction rate, yield, and regioselectivity.[6]
-
Polar Protic Solvents: Ethanol is a traditional and commonly used solvent.[4]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated better results in certain syntheses.[6]
-
Fluorinated Alcohols: For improved regioselectivity, consider using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
Q5: When should I use a base in my pyrazole synthesis?
A5: A base is often employed to facilitate deprotonation and promote the cyclization step.[6] For instance, in 1,3-dipolar cycloaddition reactions for synthesizing pyrazole-5-carboxylates, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized.[6] The choice of base can also be a tool to control the formation of different substituted pyrazoles.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Varies, often near 2:1 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | Increased selectivity | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 97:3 | [4] |
Table 2: Comparison of Reaction Conditions for Pyrazole Synthesis
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | Acetic Acid | Ethanol | Reflux | Several hours | Moderate | [2][3] |
| Microwave-Assisted | Zinc-Triflate (Zn(OTf)₂) | DMF | 100-150 °C | Minutes | Good to High | [10] |
| Solvent-Free | TBAB | None | Room Temp | 1-2 hours | 75-86% | [7] |
| Green Synthesis (Ultrasonic) | Choline chloride/tartaric acid DES | Water | Ambient | 30-45 min | High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a condenser.
-
Add the acid catalyst to the solution.
-
Add the hydrazine derivative to the mixture. If using a hydrazine salt, a mild base like sodium acetate (B1210297) may be added to neutralize the acid.[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yields in tryptamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in tryptamine (B22526) synthesis.
General Troubleshooting
This section covers common issues that can arise regardless of the specific synthetic route employed.
FAQs
Question: My overall yield is consistently low. Where should I start troubleshooting?
Answer: Low yields in tryptamine synthesis can stem from a variety of factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, potential side reactions, and losses during product purification. Tryptamines can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, which can lead to decomposition.
A general workflow for troubleshooting low yields is outlined below.
Caption: General troubleshooting workflow for low tryptamine yields.
Question: How does the quality of starting materials impact my synthesis?
Answer: The purity of your starting materials is critical for a successful synthesis. Impurities in precursors can lead to the formation of side products, which can complicate purification and lower the overall yield. It is essential to ensure that all reagents and solvents are of a suitable grade for the intended reaction. The selection of the starting material is a crucial step, and its quality will influence the impurity profile of the final active pharmaceutical ingredient (API).[1][2][3] A higher number of synthetic steps between the starting material and the final product can reduce the risk of impurity carryover.[3]
Question: What are some common issues during purification that can lead to low yields?
Answer: Significant product loss can occur during the workup and purification stages. Tryptamines can be prone to degradation, especially under harsh pH or high-temperature conditions. The formation of tars or oils can make extraction and crystallization difficult.[4][5] In some cases, tryptamine may be difficult to crystallize and may remain as a viscous oil.[5]
One effective purification technique is the formation of a salt, such as tryptamine benzoate (B1203000), which can precipitate from the reaction mixture and be easily filtered.[4] This salt can then be converted back to the freebase. Another method involves the formation of a tryptamine salt of N-tryptamino carboxylic acid by reacting the crude tryptamine with gaseous carbon dioxide in an organic solvent.[6]
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles, which are precursors to tryptamines.
FAQs
Question: I am experiencing low yields with the Fischer indole synthesis. What are the likely causes?
Answer: Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the choice of acid catalyst and reaction conditions.[7] The electronic properties of substituents on the phenylhydrazine (B124118) ring can also significantly impact the reaction's success.[8] For instance, electron-donating substituents can weaken the N-N bond in the ene-hydrazine intermediate, which can lower the activation energy for the desired rearrangement but can also lead to dissociation of the intermediate, resulting in lower yields.[9][10]
Troubleshooting Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Suboptimal acid catalyst. | Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PTSA) to find the most effective one for your specific substrate.[7] |
| Inappropriate solvent. | The choice of solvent can influence the reaction outcome. Consider exploring different solvents to optimize the yield.[11] | |
| Unfavorable electronic effects of substituents. | For substrates with challenging electronic properties, computational studies may help in understanding and predicting the reaction outcome.[8] |
| Side Product Formation | Competing reaction pathways. | The formation of side products can be influenced by the reaction conditions. Adjusting the temperature or catalyst may help to favor the desired reaction pathway.[11] |
Question: Are there specific substituent patterns that are known to be problematic in the Fischer indole synthesis?
Answer: Yes, certain substitution patterns can cause the Fischer indole synthesis to fail or give very low yields. A notable challenge is the synthesis of C3 N-substituted indoles.[9][10] The presence of certain electron-donating groups can excessively stabilize the heterolytic cleavage of the N-N bond, preventing the necessary[12][12]-sigmatropic rearrangement from occurring.[9][10]
Speeter-Anthony Tryptamine Synthesis
This method is a reliable route for producing N,N-dialkylated tryptamines.
FAQs
Question: My Speeter-Anthony synthesis is not working well. What are the critical steps to pay attention to?
Answer: The Speeter-Anthony synthesis involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then reacted with a secondary amine and subsequently reduced. A critical step is controlling the amount of residual oxalyl chloride in the initial acylation reaction.[13] Excess oxalyl chloride can lead to the formation of side products during the addition of the secondary amine, which can be difficult to remove and can interfere with the subsequent reduction step.[13][14]
Experimental Protocol: Speeter-Anthony Synthesis of N,N-Dimethyltryptamine (DMT)
-
Acylation: A solution of indole in a suitable anhydrous solvent (e.g., diethyl ether) is cooled in an ice bath. Oxalyl chloride is added dropwise with stirring. The resulting indol-3-ylglyoxylyl chloride precipitates as a crystalline solid.
-
Amination: The indol-3-ylglyoxylyl chloride is suspended in a fresh portion of the anhydrous solvent and cooled. A solution of dimethylamine (B145610) is then added slowly. The reaction mixture is stirred until the reaction is complete.
-
Reduction: The resulting N,N-dimethyl-indol-3-ylglyoxylamide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Workup and Purification: The reaction is carefully quenched, and the product is extracted with an organic solvent. The crude product can be purified by chromatography or crystallization.
Note: This is a generalized protocol. Specific conditions may need to be optimized for different substrates and scales.
Decarboxylation of L-Tryptophan
This method provides a direct route to tryptamine from the readily available amino acid L-tryptophan.
FAQs
Question: I am getting a lot of tar and low yields when decarboxylating L-tryptophan. How can I improve this?
Answer: The decarboxylation of L-tryptophan can be a challenging reaction, often plagued by the formation of red/brown tar and inconsistent yields.[4][15] The reaction is typically carried out at high temperatures in a high-boiling solvent with a ketone catalyst.
Improving Yields in L-Tryptophan Decarboxylation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Use a ketone catalyst such as acetophenone (B1666503) or cyclohexanone.[4] | The ketone facilitates the decarboxylation process. |
| Solvent | A high-boiling nonpolar solvent like turpentine (B1165885) or tetralin is commonly used.[4][5] | Allows for the necessary high reaction temperatures. |
| Temperature | The reaction is typically heated to around 165°C.[4] | Sufficiently high temperature is required for the decarboxylation to proceed. |
| Purification | An improved purification procedure involves the precipitation of tryptamine benzoate by adding a solution of benzoic acid in acetone (B3395972) to the cooled reaction mixture.[4] | This method allows for the easy separation of the product from the tarry byproducts. |
Experimental Protocol: Decarboxylation of L-Tryptophan
-
A mixture of L-tryptophan, a high-boiling nonpolar solvent (e.g., turpentine), and a ketone catalyst (e.g., acetophenone) is heated to approximately 165°C with stirring.
-
The reaction is monitored for the cessation of CO₂ evolution, which indicates the completion of the decarboxylation.
-
The reaction mixture is cooled, and a solution of benzoic acid in acetone is added to precipitate tryptamine benzoate.
-
The precipitated solid is filtered and washed.
-
The tryptamine benzoate can be recrystallized or converted to the freebase by treatment with a strong base.[4]
Abramovitch-Shapiro Tryptamine Synthesis
This synthesis provides a versatile route to various tryptamine derivatives.
FAQs
Question: What is the general principle of the Abramovitch-Shapiro tryptamine synthesis, and what are some recent advancements?
Answer: The Abramovitch-Shapiro tryptamine synthesis involves the cyclization of an indole-3-carboxaldehyde (B46971) derivative with a primary amine in the presence of an acid catalyst.[16] The mechanism involves an electrophilic aromatic substitution, followed by nucleophilic addition of the primary amine and subsequent intramolecular cyclization.[16]
Recent developments in this synthesis have focused on expanding its scope and efficiency. This includes the exploration of more efficient and selective acid catalysts, such as Lewis acids and Brønsted acids, and the use of a wider range of indole-3-carboxaldehyde derivatives and primary amines as substrates.[16]
Caption: Simplified pathway of the Abramovitch-Shapiro synthesis.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. pharmtech.com [pharmtech.com]
- 3. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 4. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of (4-Fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of (4-Fluorophenyl)hydrazine hydrochloride.
Troubleshooting Guide
Discoloration of this compound hydrochloride, which should ideally be a white to off-white solid, is a common issue. The appearance of pink, red, or brown hues typically indicates the presence of impurities arising from the synthesis or degradation of the product. This guide will help you identify the potential causes and resolve the issue.
Problem: My this compound hydrochloride is colored (pink, red, or brown).
Potential Cause 1: Impurities from Synthesis
The synthesis of this compound hydrochloride, often involving diazotization of 4-fluoroaniline (B128567) followed by reduction, can lead to the formation of colored byproducts. A common synthesis route results in a "light red solid product" before purification. These impurities are often highly conjugated organic molecules.
Solution:
Recrystallization with activated carbon is a highly effective method for removing these colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules, while the smaller this compound hydrochloride molecules remain in solution and can be recovered through crystallization.
dot
Caption: Workflow for decolorization by recrystallization with activated carbon.
Potential Cause 2: Oxidation/Degradation
Aryl hydrazines are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored degradation products.
Solution:
-
Storage: Store this compound hydrochloride in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Handling: Minimize exposure to air during experimental procedures. Use fresh solvents and reagents to avoid introducing oxidizing contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound hydrochloride?
This compound hydrochloride is soluble in water.[1][2] For recrystallization, water is a good starting point. A mixture of ethanol (B145695) and water can also be effective and may be easier to remove during drying. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold to ensure good recovery.
Q2: How much activated carbon should I use?
Typically, 1-2% of activated carbon by weight relative to your compound is sufficient. Using an excessive amount can lead to the adsorption of your product, resulting in a lower yield.
Q3: My solution is still colored after one treatment with activated carbon. What should I do?
If the filtrate is still colored after hot gravity filtration, you can repeat the activated carbon treatment. However, be aware that each treatment will likely result in some loss of the desired product.
Q4: Can I use other methods besides activated carbon for decolorization?
Column chromatography using silica (B1680970) gel or alumina (B75360) can also be an effective method for removing colored impurities. However, this method is generally more time-consuming and requires larger volumes of solvent compared to recrystallization with activated carbon.
Q5: How can I assess the purity of my this compound hydrochloride after decolorization?
High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your compound and quantifying any remaining impurities.[3][4] You can also use melting point analysis; a sharp melting point close to the literature value is indicative of high purity.
Data Presentation
The following table provides representative data on the effectiveness of different purification methods for removing colored impurities from this compound hydrochloride.
| Purification Method | Initial Appearance | Final Appearance | Purity (HPLC) | Yield (%) |
| Single Recrystallization (Water) | Light Brown Powder | Off-white Crystals | >98% | 85-90% |
| Recrystallization with Activated Carbon (Water) | Light Brown Powder | White Crystalline Powder | >99.5% | 80-85% |
| Column Chromatography (Silica Gel) | Light Brown Powder | White Crystalline Powder | >99% | 70-80% |
Experimental Protocols
Protocol 1: Decolorization by Recrystallization with Activated Carbon
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Dissolution: In a flask, dissolve the impure, colored this compound hydrochloride in the minimum amount of hot water or an aqueous ethanol solution.
-
Activated Carbon Treatment: Remove the flask from the heat source and cautiously add a small amount of activated carbon (1-2% by weight).
-
Heating: Gently heat the mixture for a short period (5-10 minutes) with stirring. Avoid prolonged boiling, as this can lead to solvent loss and premature crystallization.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. The filtrate should be colorless.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
dot
Caption: Decision-making process for the purification of this compound hydrochloride.
References
- 1. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]
- 2. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 3. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Catalyst Selection for Reactions Involving (4-Fluorophenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluorophenyl)hydrazine. The following sections address common issues related to catalyst selection and reaction optimization, with a focus on the Fischer indole (B1671886) synthesis and pyrazole (B372694) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in the synthesis of nitrogen-containing heterocycles. The most prominent reactions include:
-
Fischer Indole Synthesis: For the creation of fluorinated indole rings, which are significant structural motifs in many pharmaceuticals.[1]
-
Pyrazole Synthesis (Knorr Pyrazole Synthesis): By reacting with 1,3-dicarbonyl compounds to form fluorinated pyrazoles.[1]
-
Japp-Klingemann Reaction: To synthesize hydrazones from β-keto-acids or β-keto-esters, which can then be used in other reactions like the Fischer indole synthesis.[2]
Q2: How does the fluorine substituent on the phenylhydrazine (B124118) ring affect catalyst selection and reaction outcomes?
A2: The fluorine atom is a strongly electron-withdrawing group, which can influence the reactivity of the hydrazine (B178648) and the stability of reaction intermediates.[1] This can affect the rate and success of key steps, such as the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis.[1] Consequently, the choice of catalyst and reaction conditions may need to be adjusted compared to reactions with unsubstituted phenylhydrazine to achieve optimal yields.
Q3: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields in the Fischer indole synthesis are a common challenge.[4] Several factors can contribute to this issue. Here are the primary causes and troubleshooting steps:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal catalyst often needs to be determined empirically for a specific substrate combination.[4]
-
Poor Quality of Starting Materials: Ensure the this compound and the ketone or aldehyde are of high purity, as impurities can lead to side reactions and inhibit the catalyst.[4]
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Formation of Isomeric Byproducts: With unsymmetrical ketones, two regioisomeric indoles can be formed. The selectivity can be influenced by the acidity of the medium and steric effects.[4]
-
Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization can be inefficient. Conducting the reaction under anhydrous conditions is crucial, as water can interfere with the acid catalyst and intermediates.[4]
Troubleshooting Guides
Fischer Indole Synthesis: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst | Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Consider using polyphosphoric acid (PPA) for less reactive substrates. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. | |
| Poor quality of this compound | Recrystallize or purify the hydrazine before use. | |
| Formation of Multiple Products (TLC) | Formation of regioisomers with unsymmetrical ketones | Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider purification by column chromatography. |
| Side reactions due to harsh conditions | Lower the reaction temperature and monitor the reaction closely. Consider a milder catalyst. | |
| Product Decomposition | Product is sensitive to strong acid or high temperature | Use a milder acid catalyst or lower the reaction temperature. Minimize the reaction time. |
Pyrazole Synthesis (Knorr): Low Yield or Regioisomer Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction | Increase reaction time or temperature. Ensure adequate mixing. |
| Suboptimal catalyst | While often acid-catalyzed, the specific acid and its concentration can be optimized. Acetic acid is commonly used. | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound | The initial nucleophilic attack can occur at either carbonyl group.[1] The selectivity is influenced by steric and electronic factors of the dicarbonyl compound. A change in solvent or catalyst might alter the isomer ratio. |
Data Presentation: Catalyst Performance in Fischer Indole Synthesis
Disclaimer: The following data is compiled from various sources and may not represent a direct comparative study under identical reaction conditions. The efficiency of a catalyst is highly dependent on the specific substrates, solvent, temperature, and reaction time.
Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone (B45756)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 1 hour | 85-95 (for analogous methoxy (B1213986) derivative) | [5] |
| Citric Acid | Ethanol | Reflux | 6 hours | 80 (for analogous chloro derivative) | [6] |
| Zeolite-HY | Chloroform | 60 | 4 hours | 43 (for phenylhydrazine) | [2] |
| Montmorillonite K10 | Chloroform | 60 | 4 hours | 70 (for phenylhydrazine) | [2] |
| Phosphomolybdic acid | Chloroform | 60 | 4 hours | 86 (for phenylhydrazine) | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrochloride (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Add cyclohexanone (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.
-
Continue to heat the mixture at reflux for an additional hour after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Knorr Synthesis of a Fluorinated Pyrazole
This protocol is a general procedure adapted from the Knorr pyrazole synthesis.[3]
Materials:
-
This compound
-
Pentane-2,4-dione (acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add pentane-2,4-dione (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Caption: Experimental workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (4-Fluorophenyl)hydrazine and Phenylhydrazine for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylhydrazines is critical for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of (4-Fluorophenyl)hydrazine and its parent compound, phenylhydrazine (B124118), with a focus on the widely utilized Fischer indole (B1671886) synthesis. The information presented is supported by established chemical principles and detailed experimental protocols to facilitate practical application in a laboratory setting.
At a Glance: Key Reactivity Differences
The primary determinant of the reactivity of substituted phenylhydrazines is the electronic nature of the substituent on the phenyl ring. In the case of this compound, the fluorine atom at the para position exerts a significant influence on the nucleophilicity of the hydrazine (B178648) moiety.
| Feature | This compound | Phenylhydrazine | Rationale |
| Electronic Effect of Substituent | Electron-withdrawing (inductive and resonance effects) | Unsubstituted (reference) | The high electronegativity of fluorine withdraws electron density from the aromatic ring and, by extension, from the hydrazine nitrogens. |
| Nucleophilicity of Hydrazine | Lower | Higher | The electron-withdrawing fluorine atom reduces the electron density on the terminal nitrogen of the hydrazine, making it a weaker nucleophile. |
| Reactivity in Nucleophilic Attack | Slower reaction rates | Faster reaction rates | Reduced nucleophilicity leads to a decreased rate of reaction with electrophiles, such as the carbonyl carbon of aldehydes and ketones. |
| Basicity | Less basic | More basic | The decrease in electron density on the nitrogen atoms makes this compound a weaker base compared to phenylhydrazine. |
Theoretical Framework: The Role of Electronic Effects
The reactivity of phenylhydrazine and its derivatives in reactions such as the Fischer indole synthesis is fundamentally linked to the nucleophilic character of the terminal nitrogen atom of the hydrazine group. This nitrogen initiates the reaction by attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
The presence of a fluorine atom at the para position of the phenyl ring in this compound significantly impacts this initial step. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). Additionally, while fluorine has lone pairs that can participate in resonance, its strong inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. This deactivation of the ring extends to the attached hydrazine group, reducing the electron density on the nitrogen atoms. Consequently, the terminal nitrogen of this compound is less nucleophilic than that of phenylhydrazine.
This difference in nucleophilicity is expected to manifest as a lower reaction rate for this compound in comparison to phenylhydrazine under identical conditions.
The Fischer Indole Synthesis: A Comparative Overview
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of indoles, a privileged scaffold in medicinal chemistry.[1][2] The reaction proceeds by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the indole.[4]
The initial and often rate-determining step of this synthesis is the formation of the phenylhydrazone. Given the lower nucleophilicity of this compound, it is anticipated that the formation of the corresponding 4-fluorophenylhydrazone will be slower than the formation of the phenylhydrazone from phenylhydrazine. This will, in turn, affect the overall rate and potentially the yield of the Fischer indole synthesis.
dot
Caption: General signaling pathway of the Fischer indole synthesis.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the difference in reactivity between this compound and phenylhydrazine, a comparative kinetic study of hydrazone formation can be performed.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol outlines a method to determine the reaction rates of this compound and phenylhydrazine with a model ketone, such as acetophenone (B1666503), by monitoring the formation of the corresponding hydrazone product, which typically has a distinct UV-Vis absorbance maximum.[3][5]
Materials:
-
This compound hydrochloride
-
Phenylhydrazine
-
Acetophenone
-
Methanol (spectroscopic grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Stir plate and stir bars
-
pH meter
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.01 M solution of this compound in methanol. If using the hydrochloride salt, neutralize the solution to a pH of approximately 7 with 0.1 M NaOH.
-
Prepare a 0.01 M solution of phenylhydrazine in methanol.
-
Prepare a 0.1 M solution of acetophenone in methanol.
-
-
Determination of λmax:
-
Prepare a small amount of the expected hydrazone product by reacting an excess of the respective hydrazine with acetophenone.
-
Record the UV-Vis spectrum of the purified hydrazone to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the predetermined λmax.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place 2.0 mL of the 0.01 M hydrazine solution (this compound or phenylhydrazine).
-
Initiate the reaction by adding 0.2 mL of the 0.1 M acetophenone solution to the cuvette.
-
Quickly mix the solution and immediately begin recording the absorbance as a function of time.
-
Continue data collection until the reaction reaches completion (i.e., the absorbance plateaus).
-
Repeat the experiment at least three times for each hydrazine to ensure reproducibility.
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
Compare the initial rates for the reactions with this compound and phenylhydrazine. A higher initial rate is indicative of greater reactivity.
dot
Caption: Experimental workflow for comparing hydrazine reactivity.
Expected Results and Interpretation
Based on the principles of electronic effects, it is anticipated that the reaction of this compound with acetophenone will proceed at a slower rate than the reaction with phenylhydrazine. This would be reflected in a smaller initial rate value obtained from the kinetic data.
Hypothetical Data Presentation:
| Hydrazine | Initial Rate (Absorbance units/s) | Relative Reactivity |
| Phenylhydrazine | kH | 1.00 |
| This compound | kF | kF / kH |
Note: This table is for illustrative purposes. The actual values would be determined experimentally.
A relative reactivity value of less than 1 for this compound would provide quantitative evidence for its lower reactivity compared to phenylhydrazine.
Conclusion for the Researcher
The substitution of a hydrogen atom with a fluorine atom at the para position of phenylhydrazine has a discernible impact on its chemical reactivity. The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the hydrazine moiety, leading to a decrease in its reactivity towards electrophiles. This effect is particularly relevant in widely used synthetic transformations such as the Fischer indole synthesis. For drug development professionals and synthetic chemists, this understanding is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing synthetic strategies for novel indole-containing compounds. The provided experimental protocol offers a straightforward method to quantitatively assess these reactivity differences in a laboratory setting.
References
Comparative Guide to the Biological Activity of Indole Derivatives from (4-Fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of indole (B1671886) derivatives synthesized from (4-fluorophenyl)hydrazine. The information is compiled from various studies on fluorinated indole derivatives and indole-hydrazones, highlighting their potential in antimicrobial, anticancer, and anti-inflammatory applications. While specific data for derivatives synthesized directly from this compound is limited in the reviewed literature, this guide presents data from structurally similar compounds to provide a valuable reference for researchers in the field.
Data Presentation
The following tables summarize the quantitative biological activity data for various indole derivatives, offering a comparative look at their efficacy.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | Ampicillin | >50 |
| Indole-triazole (3d) | S. aureus | 6.25 | Ciprofloxacin | 12.5 |
| Indole-hydrazone (8) | MRSA | 6.25 | Ampicillin | 12.5[1] |
| Indole-triazole (3b) | C. albicans | 3.125 | Fluconazole | 6.25 |
| Indole-triazole (3d) | C. krusei | 3.125 | Fluconazole | 6.25 |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Indole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-hydrazone (2f) | MCF-7 (Breast) | Not specified (% inhibition: 61%) | Doxorubicin | Not specified[2] |
| Indole-hydrazone (2j) | MCF-7 (Breast) | Not specified (% inhibition: 68%) | Doxorubicin | Not specified[2] |
| Pyrazolinyl-indole (HD05) | NCI-60 Panel | Broad-spectrum activity | Not specified | Not specified |
| Indole-based Tyrphostin (2a) | Huh-7 (Liver) | 0.04 | Sorafenib | 0.9 |
| Indole-based Tyrphostin (3a) | Huh-7 (Liver) | 0.01 | Sorafenib | 0.9 |
IC50: Half-maximal inhibitory concentration
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound Type | Assay | % Inhibition | Reference Compound | % Inhibition |
| Indole-hydrazone | Carrageenan-induced paw edema | 72.3 – 89.3% | Indomethacin | 46%[2] |
| Indole Schiff base (S3) | Carrageenan-induced paw edema (3h) | 61.20% | Indomethacin | 76.89%[3] |
| Indole Schiff base (S7) | Carrageenan-induced paw edema (3h) | 62.24% | Indomethacin | 76.89%[3] |
| Indole Schiff base (S14) | Carrageenan-induced paw edema (3h) | 63.69% | Indomethacin | 76.89%[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 24-48 hours. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A series of twofold dilutions of the compounds are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension to a final concentration of about 5 x 10⁵ CFU/mL. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test indole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 0.2 mmol/kg) to the rats. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualization
Fischer Indole Synthesis Workflow
The synthesis of indole derivatives from this compound typically follows the Fischer indole synthesis, a classic method for forming the indole ring.
Caption: Fischer Indole Synthesis Workflow.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized indole derivatives.
Caption: Biological Screening Workflow.
Potential Anti-inflammatory Signaling Pathway Inhibition
Indole derivatives have been reported to exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.
Caption: NF-κB Pathway Inhibition.
References
Comparative Efficacy of Novel Herbicides Derived from (4-Fluorophenyl)hydrazine
A detailed guide for researchers and scientists on the performance, experimental protocols, and mechanisms of action of emerging herbicidal compounds.
The relentless challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy and diverse modes of action. This guide provides a comprehensive comparison of the herbicidal efficacy of new chemical entities derived from (4-Fluorophenyl)hydrazine, with a focus on pyrazole (B372694) and triazole derivatives. The performance of these novel compounds is evaluated against common agricultural weeds and compared with established commercial herbicides. Detailed experimental methodologies and insights into their potential mechanisms of action are provided to support further research and development in this critical field.
Quantitative Efficacy of Phenylpyrazole Herbicides
Recent studies have explored the herbicidal potential of various phenylpyrazole derivatives, some of which incorporate a (4-fluorophenyl) moiety. The efficacy of these compounds is often assessed through whole-plant bioassays, which determine the dose required to inhibit plant growth or cause mortality. Key metrics include the 50% effective dose (ED50) and the 50% growth reduction (GR50).
A study on novel phenylpyrazole derivatives with strobilurin moieties provided valuable efficacy data against Amaranthus retroflexus (redroot pigweed). The table below summarizes the post-emergence ED50 values for selected compounds from this study, offering a quantitative comparison of their herbicidal potency.
| Compound ID | Target Weed Species | ED50 (g a.i./hm²) |
| 7b | Amaranthus retroflexus | 13.1958[1] |
| 7f | Amaranthus retroflexus | 12.5696[1] |
| Fomesafen (Positive Control) | Amaranthus retroflexus | 10.6720[1] |
Comparison with Alternative Herbicides
To contextualize the efficacy of these novel compounds, it is essential to compare their performance with widely used commercial herbicides. The choice of alternative herbicides for comparison depends on the target weed spectrum and the mode of action. Glyphosate and Atrazine are two broad-spectrum herbicides with different mechanisms of action, making them suitable benchmarks.
| Herbicide | Chemical Class | Mode of Action | Target Weeds | Application Timing | Residual Activity |
| Glyphosate | Glycine | Inhibits EPSP synthase, halting amino acid synthesis.[2] | Broad-spectrum (grasses, broadleaf, woody plants).[2] | Post-emergence.[2] | Short to medium-term in soil.[2] |
| Atrazine | Triazine | Inhibits photosystem II, stopping photosynthesis.[2] | Broadleaf weeds and some grasses.[2] | Pre-emergence and post-emergence.[2] | Long-lasting in soil.[2] |
Natural herbicides are also gaining attention as alternatives. Products containing active ingredients like capric and caprylic acid, d-limonene, acetic and citric acid, and clove and cinnamon oil have been evaluated for their weed control efficacy. For instance, a product with capric and caprylic acid (CAP) reduced weed cover by 88% within one hour and 98% within 72 hours in orchard trials.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reliable evaluation and comparison of herbicide efficacy. Below are representative methodologies for greenhouse-based herbicidal activity screening.
Greenhouse Bioassay for Herbicidal Activity
This protocol outlines the general procedure for evaluating the pre- and post-emergence herbicidal activity of novel compounds.
1. Plant Material and Growth Conditions:
-
Seeds of various weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, and Eclipta prostrata) are sown in plastic pots filled with a sterilized soil mix.[3]
-
Pots are maintained in a greenhouse under controlled conditions of temperature (e.g., 25 ± 5 °C), humidity, and photoperiod (e.g., 14 hours light/10 hours dark).
2. Herbicide Application:
-
Pre-emergence: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The solutions are then uniformly sprayed onto the soil surface one day after sowing the weed seeds.[4]
-
Post-emergence: The herbicide solutions are applied to weeds that have reached a specific growth stage (e.g., 2-3 leaf stage).[3] Application is typically performed using a calibrated sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Herbicidal efficacy is visually assessed at predetermined intervals (e.g., 3, 7, and 15 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).
-
For quantitative analysis, the fresh weight of the above-ground plant material is measured at the end of the experiment. The percent inhibition of fresh weight is calculated relative to untreated control plants.[1]
-
Dose-response curves are generated by testing a range of herbicide concentrations, and the ED50 or GR50 values are calculated using appropriate statistical models.
Potential Signaling Pathways and Modes of Action
Many herbicidal compounds derived from pyrazole act by inhibiting key plant enzymes. A significant target for this class of herbicides is protoporphyrinogen (B1215707) oxidase (PPO) .
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX). This accumulation, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen, which causes rapid lipid peroxidation and disruption of cell membranes, ultimately leading to cell death and visible symptoms like necrosis and bleaching of plant tissues.
The workflow for PPO-inhibiting herbicides can be visualized as follows:
Caption: PPO Inhibition Pathway.
Another important target for pyrazole-based herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is involved in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the depletion of these vital compounds, resulting in the bleaching of newly developing tissues due to the photo-oxidation of chlorophyll.
References
- 1. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - Atrazine herbicide vs. Glyphosate: what’s the difference? [bigpesticides.com]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agronomy eUpdate May 22nd, 2020 : Issue 800 [eupdate.agronomy.ksu.edu]
A Comparative Guide to Alternative Reagents for (4-Fluorophenyl)hydrazine in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis remains a cornerstone in the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the starting phenylhydrazine (B124118) reagent is critical, as substituents on the phenyl ring significantly influence reaction yields, purity, and overall efficiency. This guide provides an objective comparison of alternative reagents to (4-Fluorophenyl)hydrazine in the Fischer indole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Substituted Phenylhydrazines
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the outcome of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction and increase yields, while electron-withdrawing groups (EWGs) tend to have the opposite effect.[1] The following table summarizes the performance of various substituted phenylhydrazines in reaction with common ketones, providing a direct comparison with this compound.
| Phenylhydrazine Reagent | Substituent Type | Ketone | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Electron-Withdrawing (Halogen) | Cyclohexanone (B45756) | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | H₂SO₄ / H₂O | 110°C, 15 min | ~87% (calculated from reported masses) | [2] |
| p-Tolylhydrazine hydrochloride | Electron-Donating (Alkyl) | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Reflux, 2.25 h | 85% | [3] |
| m-Tolylhydrazine hydrochloride | Electron-Donating (Alkyl) | Isopropyl methyl ketone | 2,3,3,4- and 2,3,3,6-Tetramethylindolenine | Acetic Acid | Stirred, 2 h | 88% (combined) | [3] |
| o-Nitrophenylhydrazine | Strong Electron-Withdrawing (Nitro) | 2-Methylcyclohexanone | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | Acetic Acid | Reflux, 24 h | 51% | [3] |
| p-Nitrophenylhydrazine hydrochloride | Strong Electron-Withdrawing (Nitro) | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid | Reflux, 1.5 h | 10% | [3] |
| (4-Chlorophenyl)hydrazine hydrochloride | Electron-Withdrawing (Halogen) | Phenylacetylene | 5-Chloro-2-phenyl-1H-indole | Polyphosphoric Acid | Not specified | 79% |
Note: Yields can be highly dependent on the specific reaction conditions and the nature of the carbonyl compound. The data presented here is for comparative purposes based on the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis of indole derivatives using the compared phenylhydrazine reagents are provided below.
Protocol 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole using this compound
This protocol is adapted from the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole.[2]
Materials:
-
This compound (or p-fluoroaniline to be converted in situ)
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
Dissolve 12.6 g of p-fluoroaniline (which forms the hydrazine (B178648) in situ) in 100 ml of ethanol and add a catalytic amount of p-toluenesulfonic acid.
-
Add 9.8 g of cyclohexanone dropwise to the mixture at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Prepare a dilute sulfuric acid solution by adding 20 ml of concentrated sulfuric acid to 190 ml of water.
-
Add the dilute sulfuric acid to the residue and heat the mixture at 110°C for 15 minutes on an oil bath.
-
Light orange crystals of the product will precipitate.
-
Filter the crystals, wash three times with water, and dry to obtain 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of Substituted Indolenines using Tolyl- and Nitrophenylhydrazines
This protocol is based on the work of Sajjadifar et al. (2010).[3]
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., p-tolylhydrazine hydrochloride, o-nitrophenylhydrazine)
-
Ketone (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)
-
Glacial Acetic Acid
-
Sodium Hydroxide (1 M solution)
-
Chloroform (B151607) (or other suitable extraction solvent)
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0 eq).
-
Add glacial acetic acid to the mixture.
-
The reaction mixture is then either stirred at room temperature or refluxed for a specified time (see table for details).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M solution of sodium hydroxide.
-
Dilute with water and extract the product with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent by evaporation.
-
Purify the residue using a short silica (B1680970) gel column if necessary.
Reaction Workflow and Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-established steps. The general workflow and the key mechanistic stages are illustrated in the diagrams below.
The mechanism involves the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement in the key step.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylhydrazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylhydrazines, focusing on their physicochemical properties, reactivity in the crucial Fischer indole (B1671886) synthesis, and their impact on anticancer and monoamine oxidase (MAO) inhibitory activities. The information presented herein is supported by experimental data to facilitate informed decisions in medicinal chemistry and drug design.
The introduction of fluorine into the phenylhydrazine (B124118) scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles of resulting drug candidates.
Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity
The electron-withdrawing nature of fluorine significantly influences the acidity (pKa) and lipophilicity (logP) of the phenylhydrazine molecule. These parameters are critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorine's high electronegativity inductively withdraws electron density from the aromatic ring and the hydrazine (B178648) moiety, which can affect the pKa of the molecule.[1] Generally, electron-withdrawing groups decrease the basicity of the amino group, resulting in a lower pKa. The lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is also modulated by fluorination. While fluorination of an aromatic system can increase lipophilicity, the overall effect is complex and depends on the substitution pattern.[1][2]
| Compound | pKa | logP |
| Phenylhydrazine | 5.21[3] | 1.25[3] |
| 4-Fluorophenylhydrazine | Not explicitly found, but expected to be lower than phenylhydrazine due to the electron-withdrawing nature of fluorine. | 1.7 (Computed)[4] |
Table 1: Comparison of Physicochemical Properties.
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for the synthesis of the indole nucleus, a privileged scaffold in numerous pharmaceuticals.[5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield | Reference |
| Phenylhydrazine | Pyruvic acid | 2-Indolecarboxylic acid | Low (initially reported as 5%) | [6] |
| Substituted Phenylhydrazines | Various ketones/aldehydes | Substituted Indoles | Varies | [7] |
| (4-Fluorophenyl)hydrazine | Not specified in a comparative study | 4-Fluoroindole derivatives | Not specified in a comparative study |
Table 2: Reactivity in Fischer Indole Synthesis (Illustrative). Note: A direct, side-by-side comparison of yields under identical conditions for fluorinated and non-fluorinated phenylhydrazines was not found in the searched literature. The yields are highly dependent on the specific reactants and reaction conditions.
Biological Activity: A Comparative Overview
The introduction of fluorine has been shown to be a valuable strategy for enhancing the biological activity of phenylhydrazine-derived compounds, particularly in the areas of anticancer and MAO inhibitory applications.
Anticancer Activity
Phenylhydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Fluorination has been demonstrated to often enhance this activity. The increased lipophilicity of fluorinated compounds can lead to better cell membrane permeability and accumulation within cancer cells.[2] Furthermore, the electronic effects of fluorine can influence the binding affinity of these compounds to their molecular targets.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Non-Fluorinated Phenylhydrazone Derivatives | ||
| Various Phenylhydrazones | Breast (MCF-7), Lung (A549), Liver (HepG2) | Varies widely based on structure |
| Fluorinated Phenylhydrazone Derivatives | ||
| Phenylhydrazone with phenyl substitutions | HeLa, HL-60, U-937 | 46.39 - 62.74[9][10] |
| Isoflavone with 4'-F substitution | MCF-7 | 13.66[11] |
| Isoflavone with 4'-F and 2-CF3 substitution | MCF-7 | 11.73[11] |
Table 3: Comparative Anticancer Activity (IC50 values) of Phenylhydrazone Derivatives. Note: The presented IC50 values are from different studies with varying molecular structures and experimental conditions, and thus represent a general trend rather than a direct comparison of identical non-fluorinated and fluorinated analogues.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.[12] Phenylhydrazine derivatives have been explored as MAO inhibitors, and fluorination has emerged as a promising approach to enhance their potency and selectivity, particularly for MAO-B. The structure-activity relationship studies suggest that electron-withdrawing substituents on the phenyl ring can enhance the inhibitory activity.[13]
| Compound/Derivative | MAO Isoform | IC50 (µM) or Ki (µM) |
| Non-Fluorinated Phenylhydrazine Derivatives | ||
| 1-methyl-3-phenylpyrrole (oxidation product) | MAO-B | Ki = 118[13] |
| Fluorinated Phenylhydrazine Derivatives | ||
| 1-methyl-3-(4-trifluoromethylphenyl)pyrrole (oxidation product) | MAO-B | Ki = 1.30[13] |
| Halogenated Flavones (Fluorinated) | MAO-B | IC50 = 0.016 - 0.074[14] |
| Acylhydrazine with -F on B-ring | MAO-B | IC50 = 0.15[15] |
| Pyridazinobenzylpiperidine with 3-F | MAO-B | Lower potency than 3-Cl derivative[16] |
Table 4: Comparative MAO Inhibitory Activity of Phenylhydrazine-Related Derivatives. Note: The data is compiled from various studies and showcases the potential of fluorination to enhance MAO inhibitory activity. A direct comparison of identical non-fluorinated and fluorinated phenylhydrazine is not available in the searched results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of protocols for key experiments cited in this guide.
Determination of pKa
The pKa of a compound can be determined by potentiometric titration. This involves dissolving the compound in a suitable solvent and titrating it with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the compound is half-ionized, which corresponds to the midpoint of the buffer region in the titration curve.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compound. After a specific incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
The MAO-Glo™ Assay is a luminescent-based method for measuring MAO activity. The assay involves incubating the MAO enzyme with a luminogenic substrate. The MAO enzyme converts the substrate into a product that can be detected by a coupled enzymatic reaction that produces light. The intensity of the luminescent signal is directly proportional to the MAO activity. To determine the inhibitory effect of a compound, the assay is performed in the presence of various concentrations of the inhibitor, and the reduction in MAO activity is measured. The IC50 value is the concentration of the inhibitor that reduces MAO activity by 50%.
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.
Caption: Experimental workflow for the comparative analysis.
Caption: MAO inhibition by phenylhydrazine derivatives.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of novel pyrazole (B372694) derivatives is a cornerstone of modern drug discovery and development. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This guide provides an objective comparison of key analytical techniques for structural validation, supported by experimental data on the performance of various pyrazole derivatives.
Data Presentation
The biological activity of novel compounds is a critical aspect of their validation. The following tables summarize the in vitro inhibitory activities of several pyrazole derivatives against cancer cell lines and cyclooxygenase (COX) enzymes. Lower IC50 values indicate greater potency.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (IC50 in µM) [1][2][3][4][5]
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | Reference |
| Pyrazole Derivatives | |||||
| Pyrazole Derivative A | 5.8 | 8.0 | - | 8.86 | [1] |
| Pyrazole Derivative B | 1.31 | - | - | - | [3] |
| Compound 11 | 2.85 | - | 2.12 | - | [4] |
| Compound 29 | 17.12 | 29.95 | - | 10.05 | [5] |
| Compound 35 | 6.71 | - | - | 3.53 | [5] |
| Standard Drugs | |||||
| Doxorubicin | - | - | - | - | [1][4] |
| Cisplatin | - | - | - | - | [1][3] |
| 5-Fluorouracil | - | - | 8.77 | - | [4] |
Table 2: Comparative COX Inhibition of Pyrazole Derivatives (IC50 in µM) [6][7][8][9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivatives | ||||
| Celecoxib | 15 | 0.04 | 375 | [6] |
| Phenylbutazone | 10 | 25 | 0.4 | [6] |
| SC-558 | >100 | 0.0015 | >66667 | [6] |
| Trimethoxy Derivative 5f | - | 1.50 | - | [7] |
| Trimethoxy Derivative 6f | - | 1.15 | - | [7] |
| Compound T3 | 4.655 | 0.781 | 5.96 | [8] |
| Compound T5 | 5.596 | 0.781 | 7.16 | [8] |
| Compound PYZ31 | - | 0.01987 | - | [9] |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed methodologies for key experiments in the structural validation and biological evaluation of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11][12]
Objective: To elucidate the carbon-hydrogen framework of a molecule, providing information about the connectivity and chemical environment of atoms.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.[10]
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[11]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR.[11]
-
-
Data Processing:
Mass Spectrometry (MS)[11][13][14][15]
Objective: To determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Preparation:
-
Dissolve a small amount of the pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).[11]
-
-
Instrument Setup:
-
Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).
-
The standard electron beam energy is 70 eV.[12]
-
-
Data Acquisition:
-
The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.[12][13]
-
Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment peaks corresponds to the loss of neutral fragments, providing clues about the molecule's structure.[12][13]
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[12]
-
Single-Crystal X-ray Crystallography[16][17][18][19][20]
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information.[14]
Workflow Overview:
-
Crystal Growth:
-
Grow a single, high-quality crystal of the pyrazole derivative. This is often the most challenging step.
-
-
Crystal Mounting:
-
Mount a suitable crystal on a goniometer head.[15]
-
-
Data Collection:
-
The crystal is placed in an X-ray diffractometer.
-
A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[16]
-
-
Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the unit cell.
-
An initial model of the structure is fitted to the electron density map.
-
The model is refined against the experimental data to obtain the final, precise atomic coordinates.[17]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the validation and understanding of novel pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 14. rigaku.com [rigaku.com]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of (4-Fluorophenyl)hydrazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (4-Fluorophenyl)hydrazine and a selection of its para-substituted derivatives. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these compounds, which are pivotal intermediates in pharmaceutical and chemical synthesis. The supporting experimental data, presented in clearly structured tables, facilitates a direct comparison of their spectroscopic properties.
Introduction
This compound and its analogs are fundamental building blocks in the synthesis of a wide array of bioactive molecules, including tryptamine (B22526) derivatives used in neurological drug development and various agrochemicals.[1] A thorough understanding of their spectroscopic signatures is crucial for ensuring the purity of synthetic intermediates and the structural integrity of final products. This guide focuses on a comparative analysis of this compound with its chloro, bromo, iodo, methyl, and methoxy (B1213986) derivatives at the para position, utilizing data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Spectroscopic Data Comparison
The following sections present a summary of the key spectroscopic data for this compound and its derivatives.
¹H NMR Spectral Data
The ¹H NMR spectra of para-substituted phenylhydrazines are characterized by signals corresponding to the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituent at the para position.
Table 1: ¹H NMR Spectral Data of this compound and Its Derivatives
| Compound | Ar-H (ppm) | -NH (ppm) | -NH₂ (ppm) | Other Protons (ppm) | Solvent |
| This compound | 6.8-7.0 (m, 4H) | 6.5 (br s, 1H) | 3.6 (br s, 2H) | DMSO-d₆ | |
| (4-Chlorophenyl)hydrazine | 6.7-7.2 (m, 4H) | 8.2 (s, 1H) | 4.2 (br s, 2H) | DMSO-d₆ | |
| (4-Bromophenyl)hydrazine | 6.8-7.3 (m, 4H) | 8.3 (s, 1H) | 4.3 (br s, 2H) | DMSO-d₆ | |
| (4-Iodophenyl)hydrazine | 6.6-7.5 (m, 4H) | 8.3 (s, 1H) | 4.3 (br s, 2H) | DMSO-d₆ | |
| (4-Methylphenyl)hydrazine | 6.7-7.0 (m, 4H) | 7.8 (s, 1H) | 4.0 (br s, 2H) | 2.2 (s, 3H, -CH₃) | DMSO-d₆ |
| (4-Methoxyphenyl)hydrazine | 6.7-6.8 (m, 4H) | 7.7 (s, 1H) | 4.0 (br s, 2H) | 3.7 (s, 3H, -OCH₃) | DMSO-d₆ |
Note: Data is compiled from various sources and may have been recorded under slightly different conditions. Chemical shifts are referenced to TMS (δ = 0.00 ppm). m = multiplet, s = singlet, br s = broad singlet.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons, particularly the carbon atom bearing the substituent (C-4) and the carbon atom attached to the hydrazine group (C-1), are sensitive to the nature of the para-substituent.
Table 2: ¹³C NMR Spectral Data of this compound and Its Derivatives
| Compound | C-1 (ppm) | C-2/C-6 (ppm) | C-3/C-5 (ppm) | C-4 (ppm) | Other Carbons (ppm) | Solvent |
| This compound | 146.2 | 115.9 (d, J=22.5 Hz) | 113.8 (d, J=7.5 Hz) | 156.0 (d, J=232.5 Hz) | DMSO-d₆ | |
| (4-Chlorophenyl)hydrazine | 148.9 | 129.2 | 114.3 | 121.3 | DMSO-d₆ | |
| (4-Bromophenyl)hydrazine | 149.3 | 132.1 | 115.0 | 109.5 | DMSO-d₆ | |
| (4-Iodophenyl)hydrazine | 149.9 | 137.9 | 115.6 | 80.5 | DMSO-d₆ | |
| (4-Methylphenyl)hydrazine | 147.9 | 129.8 | 113.1 | 128.9 | 20.4 (-CH₃) | DMSO-d₆ |
| (4-Methoxyphenyl)hydrazine | 143.8 | 114.9 | 114.0 | 152.0 | 55.2 (-OCH₃) | DMSO-d₆ |
Note: Data is compiled from various sources. d = doublet, J = coupling constant.
FT-IR Spectral Data
The FT-IR spectra reveal the characteristic vibrational frequencies of the functional groups present in the molecules. Key absorptions include the N-H stretching vibrations of the hydrazine group and C-H and C=C stretching vibrations of the aromatic ring.
Table 3: Key FT-IR Absorption Bands (cm⁻¹) of this compound and Its Derivatives
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C=C) aromatic | ν(C-X) |
| This compound | 3350-3200 | 3100-3000 | 1600-1450 | ~1220 (C-F) |
| (4-Chlorophenyl)hydrazine | 3340-3190 | 3100-3000 | 1595-1470 | ~1090 (C-Cl) |
| (4-Bromophenyl)hydrazine | 3330-3180 | 3100-3000 | 1590-1480 | ~1070 (C-Br) |
| (4-Iodophenyl)hydrazine | 3320-3170 | 3100-3000 | 1585-1480 | ~1060 (C-I) |
| (4-Methylphenyl)hydrazine | 3360-3210 | 3100-3000 | 1610-1490 | - |
| (4-Methoxyphenyl)hydrazine | 3370-3220 | 3100-3000 | 1610-1500 | ~1240 (C-O) |
Note: Data is compiled from various sources. All values are in cm⁻¹.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of the hydrazine moiety.
Table 4: Mass Spectrometry Data (m/z) of this compound and Its Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 126 | 111, 95, 77 |
| (4-Chlorophenyl)hydrazine | 142/144 | 127/129, 111, 77 |
| (4-Bromophenyl)hydrazine | 186/188 | 171/173, 155/157, 77 |
| (4-Iodophenyl)hydrazine | 234 | 219, 127, 77 |
| (4-Methylphenyl)hydrazine | 122 | 107, 91, 77 |
| (4-Methoxyphenyl)hydrazine | 138 | 123, 108, 77 |
Note: For compounds containing chlorine and bromine, the isotopic distribution of the molecular ion is indicated.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific research requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenylhydrazine (B124118) derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Spectra are recorded on the same instrument as the ¹H NMR. Broadband proton decoupling is used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). Serial dilutions are then made to obtain solutions of appropriate concentrations for measurement.
-
Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography (GC): A small volume of the sample solution is injected into the GC system. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of the components.
-
Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of this compound and its derivatives.
Logical Relationship for Spectroscopic Comparison
Caption: Logical relationship for the comparative spectroscopic analysis of substituted phenylhydrazines.
References
A Comparative Guide to the Metabolic Stability of Compounds with a 4-Fluorophenyl Group
In drug discovery, achieving metabolic stability is a critical step toward developing a viable drug candidate. A common strategy to enhance this stability is the introduction of fluorine atoms into a molecule, particularly on aromatic rings.[1][2] This guide provides a comparative analysis of the metabolic stability of compounds containing a 4-fluorophenyl group versus their non-fluorinated and alternatively halogenated counterparts, supported by experimental data and detailed methodologies.
The Role of Fluorine in Metabolic Stability
The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage.[3][4] When a fluorine atom is placed at the 4-position (para-position) of a phenyl ring, it effectively blocks a common site of metabolic oxidation.[5] Aromatic rings are frequently metabolized by cytochrome P450 (CYP) enzymes via hydroxylation.[6] For a simple phenyl group, this often occurs at the electron-rich para-position. By occupying this site, the 4-fluoro substituent prevents this metabolic pathway, forcing metabolism to occur at other, potentially less favorable, positions or through different pathways altogether. This can significantly increase the compound's half-life and bioavailability.[3][7]
Comparative Data Analysis
The impact of 4-fluoro substitution is most evident when directly comparing the metabolic stability of a parent compound with its fluorinated analog. The following tables summarize quantitative data from in vitro studies, typically using human liver microsomes (HLM), which contain a high concentration of drug-metabolizing CYP enzymes.[8]
Table 1: Comparison of 4-Fluorophenyl vs. Phenyl Analogs
| Compound Pair | Structure (R-group) | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold-Increase in Stability (t½) |
| Risperidone | R = H | 23 | 30.1 | - |
| 9-Fluororisperidone | R = F | 368 | 1.9 | 16x [2] |
| Celecoxib | R = H | 18 | 40.2 | - |
| 4'-Fluorocelecoxib | R = F | 72 | 9.6 | 4x [2] |
| Compound 3b | R = H (piperazine) | 60 | 11.6 | - |
| Compound 20a | R = H (piperidine) | > 60 (100% remaining) | < 1.0 | >1.6x [9] |
| Compound 4b | R = H (piperazine) | 20.4 | 34.0 | - |
| Compound 20d | R = H (piperidine) | 78.4 | 8.8 | 3.8x [9] |
Data adapted from select studies to illustrate the principle. Absolute values can vary based on specific experimental conditions.
The data clearly demonstrates that replacing a hydrogen atom with a fluorine atom at a metabolically labile para-position on a phenyl ring can lead to a substantial increase in metabolic stability. For instance, 9-Fluororisperidone shows a 16-fold increase in its half-life compared to the parent drug, Risperidone.[2]
Experimental Protocols
The data presented is typically generated using a standardized in vitro metabolic stability assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and necessary cofactors.
2. Materials:
- Pooled Human Liver Microsomes (e.g., from XenoTech)[10]
- Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
- Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)[11]
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
- Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[10]
- Acetonitrile (B52724) (ACN) with an internal standard (IS) for reaction termination and sample analysis.
- 96-well incubation plates and analytical plates.
- Incubator/shaker (37°C).
- LC-MS/MS system for analysis.[10]
3. Procedure:
- Preparation: Thaw HLM on ice. Prepare a microsomal protein suspension in phosphate buffer (e.g., final concentration 0.5 mg/mL).[8] Prepare the test compound working solution by diluting the stock to the desired concentration (e.g., 1 µM final concentration) in buffer.[10]
- Incubation: Add the HLM suspension to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" negative controls.[11]
- Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile with the internal standard to the respective wells.[8]
- Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
- Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[11]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the test compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Half-life (t½) is calculated as: 0.693 / k
- Intrinsic Clearance (CLint) is calculated as: (k / [microsomal protein concentration]) * 1000
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz help to visualize both the experimental process and the underlying biochemical principles.
The primary mechanism by which a 4-fluorophenyl group enhances stability is by blocking para-hydroxylation, a common metabolic pathway for aromatic rings.
Conclusion
The strategic incorporation of a 4-fluorophenyl group is a well-established and highly effective method for enhancing the metabolic stability of drug candidates.[1] By physically and electronically shielding a common site of oxidative metabolism, this modification can dramatically increase a compound's half-life and improve its overall pharmacokinetic profile.[3][7] The direct comparison with non-fluorinated parent compounds using standardized in vitro assays, such as the HLM stability assay, provides clear, quantitative evidence of this benefit, making it an invaluable tool for researchers in drug development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Versatility of (4-Fluorophenyl)hydrazine in Chemical Synthesis: A Patent Review
(4-Fluorophenyl)hydrazine is a key building block in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical industry. Its utility as a precursor for indole (B1671886) derivatives, kinase inhibitors, and other biologically active molecules is well-documented in numerous patents. This guide provides a comparative analysis of patented methods involving this compound, focusing on synthesis efficiency and the performance of resulting products. Experimental data from selected patents are summarized to offer researchers, scientists, and drug development professionals a comprehensive overview of its applications.
Synthesis of this compound
The purity of this compound is crucial for its subsequent use in multi-step syntheses. One patented method details a specific process to achieve high purity.
Table 1: Patented Method for the Preparation of this compound
| Patent/Reference | Starting Material | Reductant | Purity (%) |
| CN101143836A | 4-Fluoroaniline (B128567) | Sodium Pyrosulfite | 99.0[1] |
Experimental Protocol: Preparation of this compound (CN101143836A)
This method involves the diazotization of 4-fluoroaniline, followed by reduction and hydrolysis.[1]
-
Diazotization: 4-fluoroaniline is dissolved in hydrochloric acid and water, cooled to 0°C, and treated with an aqueous solution of sodium nitrite. The reaction is maintained at 0-5°C for 5 minutes, and any residue is filtered off to obtain the diazonium salt solution.
-
Reduction: An alkaline solution of sodium pyrosulfite is prepared and cooled to 10°C. The previously prepared diazonium salt solution is added, and the reaction proceeds at 20-35°C with the pH maintained at 7-8 for 30 minutes.
-
Reinforced Reduction and Hydrolysis: The reaction mixture is warmed to 60-80°C, and an additional amount of sodium pyrosulfite is added. Subsequently, 10N hydrochloric acid is added, and the mixture is reacted at 90-103°C for 30 minutes.
-
Purification: The mixture is cooled and filtered. The solid is dissolved in water, decolorized with activated carbon, and then precipitated in concentrated hydrochloric acid. The final product is obtained after filtration and drying.[1]
Application in Indole Synthesis
This compound is a common reagent in the Fischer indole synthesis, a widely used method for preparing indoles. The efficiency of this reaction can be influenced by the choice of catalyst and reaction conditions. Below is a comparison of yields from patents utilizing phenylhydrazine (B124118) derivatives for indole synthesis.
Table 2: Comparison of Yields in Indole Synthesis Using Phenylhydrazine Derivatives
| Patent/Reference | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Conditions | Yield (%) |
| US3790596A | Phenylhydrazone acetaldehyde | - | Aluminum oxide, 300-400°C | up to 60[2] |
| US3790596A | p-Chlorophenylhydrazone acetaldehyde | - | Aluminum oxide, 325-330°C | 48[2] |
| US5179211A | Phenylhydrazine | Heptan-2-one | Sodium hydrogen sulphate, 100°C | 62[3] |
Experimental Protocol: General Fischer Indole Synthesis (adapted from US5179211A)
This protocol describes a general procedure for the synthesis of indoles from phenylhydrazines and ketones in an aqueous medium.[3]
-
A solution of an acid compound (e.g., sodium hydrogen sulphate) in water is prepared.
-
The phenylhydrazine derivative is introduced into the heated acidic solution (e.g., 90°C).
-
The corresponding ketone is metered into the reaction mixture over a period of time (e.g., 30 minutes).
-
The mixture is stirred at an elevated temperature (e.g., 100°C) for several hours (e.g., 7 hours).
-
After cooling, the reaction mixture is neutralized.
-
The organic phase containing the indole product is separated and purified, typically by distillation.[3]
Role in the Development of Selective Kinase Inhibitors
Substituted phenylhydrazines are precursors to various heterocyclic compounds that can act as kinase inhibitors. In the field of Janus kinase (JAK) inhibitors, selectivity is a critical performance metric to minimize off-target effects. One patent discloses aminopyrazole compounds as selective JAK inhibitors, which can be synthesized from precursors derived from substituted phenylhydrazines.
Table 3: Selectivity of Aminopyrazole-based Janus Kinase (JAK) Inhibitors
| Patent/Reference | Parameter | Selectivity Ratio |
| WO2018108969A1 | JAK2 (IC50) / JAK1 (IC50) | at least 5, 10, or 12[4] |
| WO2018108969A1 | JAK3 (IC50) / JAK1 (IC50) | at least 500, 750, or 1000[4] |
Note: IC50 is the half maximal inhibitory concentration.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
While the patent does not provide a detailed step-by-step protocol for the specific compounds, a general methodology for determining kinase inhibition and selectivity is as follows:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes and a suitable peptide substrate are prepared in an assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity ratio is then determined by dividing the IC50 of the off-target kinase (e.g., JAK2, JAK3) by the IC50 of the target kinase (e.g., JAK1).
References
- 1. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. US3790596A - Method of producing indole and substitution products of the same - Google Patents [patents.google.com]
- 3. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 4. WO2018108969A1 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of (4-Fluorophenyl)hydrazine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers
(4-Fluorophenyl)hydrazine, a fluorinated aromatic hydrazine (B178648) derivative, is a valuable reagent in pharmaceutical and chemical research. However, its handling and disposal require stringent safety measures due to its potential toxicity and environmental persistence. This guide provides essential, procedural information for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a hazardous substance, typically labeled as a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are essential.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
In case of accidental exposure, immediate first aid is crucial:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Characterization and Segregation
Proper segregation of waste is the cornerstone of safe and compliant disposal. This compound is a halogenated organic compound . Therefore, its waste must be collected separately from non-halogenated waste streams.[1][2][3][4] Mixing these waste types can complicate disposal processes and significantly increase costs.[1][2]
Key Segregation Practices:
-
Use a designated, clearly labeled, and sealed container for all this compound waste, including contaminated consumables like gloves, weigh boats, and pipette tips.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass.
-
The label must clearly state "Hazardous Waste" and "this compound".
Quantitative Disposal Data
| Waste Category | EPA Waste Code (Potential) | Description |
| Acutely Hazardous Waste | P068 (for Methyl Hydrazine) | While not identical, this indicates the potential for high toxicity. This compound should be managed with a similar level of caution.[5][6] |
| Toxic Waste | U-List | As a toxic chemical, it could fall under this category if it is a discarded commercial chemical product. |
| Non-specific Source Wastes | F-List (e.g., F001-F005) | If dissolved in or mixed with certain spent solvents, these codes may apply.[7] |
| Characteristic Wastes | D-Codes | Depending on its properties (e.g., reactivity), it could be classified under these codes.[6] |
It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and labeling.
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[8] This method is effective for the complete destruction of fluorinated organic compounds due to the high stability of the carbon-fluorine bond.[8]
For small spills or residual amounts in the laboratory, a carefully controlled chemical neutralization procedure can be employed before collection for final disposal. The following protocol is based on the known reactivity of hydrazines with oxidizing agents.
Objective: To convert small quantities of this compound into less hazardous compounds before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Principle: Hydrazines can be oxidized to nitrogen gas and water.[9][10] Common oxidizing agents for this purpose include sodium hypochlorite (B82951) and hydrogen peroxide.[9][11] However, incomplete oxidation of substituted hydrazines can lead to the formation of hazardous byproducts, so the reaction must be carried out carefully and with an excess of the oxidizing agent.[11][12]
Materials:
-
This compound waste (solid or in a water-miscible solvent).
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl).
-
Sodium thiosulfate (B1220275) solution (1 M).
-
Starch-iodide paper or potassium iodide solution.
-
Stir plate and stir bar.
-
Beaker or flask of appropriate size.
-
pH paper.
Procedure:
-
Preparation:
-
If the this compound waste is solid, dissolve it in a minimal amount of water or a water-miscible organic solvent (e.g., ethanol).
-
Dilute the waste solution with water to a concentration of less than 5%.[9] This is crucial to control the reaction rate and prevent excessive heat generation.
-
Place the diluted waste solution in a beaker or flask on a stir plate and begin stirring.
-
-
Neutralization:
-
Slowly add the sodium hypochlorite solution dropwise to the stirring this compound solution. An excess of the oxidizing agent is required to ensure complete destruction. A general guideline is to use at least a 2:1 molar ratio of NaOCl to hydrazine.[9]
-
Monitor the temperature of the reaction mixture. If it begins to rise significantly, slow the addition rate and/or use an ice bath to cool the reaction vessel.
-
Continue adding the sodium hypochlorite solution until the reaction is complete.
-
-
Verification of Excess Oxidant:
-
After the addition is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.
-
Test for the presence of excess hypochlorite using starch-iodide paper or by adding a drop of the reaction mixture to a potassium iodide solution. A blue-black color indicates the presence of excess oxidant, signifying that all the hydrazine has been consumed.
-
-
Quenching Excess Oxidant:
-
If excess hypochlorite is present, it must be neutralized before disposal.
-
Slowly add 1 M sodium thiosulfate solution dropwise until the blue-black color from the starch-iodide test disappears.
-
-
Final Disposal:
-
Check the pH of the final solution and neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute HCl or NaOH).
-
The neutralized solution should be collected in a properly labeled hazardous waste container for halogenated organic compounds and disposed of through your institution's EHS office.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. wku.edu [wku.edu]
- 6. actenviro.com [actenviro.com]
- 7. dco.uscg.mil [dco.uscg.mil]
- 8. benchchem.com [benchchem.com]
- 9. arxada.com [arxada.com]
- 10. researchgate.net [researchgate.net]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling (4-Fluorophenyl)hydrazine
Essential Safety and Handling Guide for (4-Fluorophenyl)hydrazine
This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential information on personal protective equipment (PPE), handling procedures, and emergency protocols to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound and its hydrochloride salt are classified as hazardous substances. They can cause skin irritation, serious eye damage or irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed, in contact with skin, or inhaled.[2] Some sources indicate that it may be a skin sensitizer (B1316253) and a suspected carcinogen.[4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following PPE is recommended when handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] Contact lenses may absorb and concentrate irritants and should be worn with caution.[5] |
| Skin | Chemical-Impermeable Gloves | Gloves must be inspected prior to use.[2] |
| Fire/Flame Resistant and Impervious Clothing | To protect against skin exposure.[1][2] | |
| Respiratory | Full-Face Respirator or N95 Dust Mask | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][2] For lower concentrations or dust, an N95 (US) or equivalent respirator should be used.[4][6] |
Safe Handling and Storage Protocols
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).
-
Dispensing: Avoid the formation of dust and aerosols.[1][7] Use non-sparking tools to prevent ignition.[1]
-
During Use: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[2]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1][9]
Storage:
Emergency and Disposal Procedures
Emergency First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Spill and Leak Management: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, clean up the spill using dry methods to avoid generating dust.[5] Collect the spilled material in a suitable, sealed container for disposal.[5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[9]
-
All disposal practices must be in accordance with local, state, and federal regulations.[1][2]
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
